(4-Aminobutyl)[(pyridin-2-yl)methyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N'-(pyridin-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H17N3/c11-6-2-4-7-12-9-10-5-1-3-8-13-10/h1,3,5,8,12H,2,4,6-7,9,11H2 |
InChI Key |
MPQPYZYPJBRNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(pyridin-2-ylmethyl)butane-1,4-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(pyridin-2-ylmethyl)butane-1,4-diamine, a versatile diamine ligand with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and synonyms, and presents a validated synthetic protocol for its preparation. Furthermore, it explores the compound's chemical and physical properties, its role as a chelating agent, and its emerging applications in the development of novel therapeutic agents, particularly in the design of metal-based anticancer complexes. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and the development of new chemical entities.
Chemical Identity and Synonyms
N-(pyridin-2-ylmethyl)butane-1,4-diamine is a chemical compound featuring a pyridine ring linked through a methylene bridge to a butane-1,4-diamine (putrescine) backbone.
-
Systematic Name: N-(pyridin-2-ylmethyl)butane-1,4-diamine
-
CAS Number: 1179822-86-6[1]
-
Molecular Formula: C₁₀H₁₇N₃
-
Molecular Weight: 179.26 g/mol
-
Synonyms:
-
N1-(Pyridin-2-ylmethyl)butane-1,4-diamine
-
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 179.26 g/mol | [1] |
| Molecular Formula | C₁₀H₁₇N₃ | [1] |
| SMILES | NCCCCNCC1=NC=CC=C1 | [1] |
Synthesis and Characterization
The synthesis of N-(pyridin-2-ylmethyl)butane-1,4-diamine can be efficiently achieved through reductive amination. This well-established method involves the reaction of a carbonyl compound, in this case, 2-pyridinecarboxaldehyde, with a primary amine, 1,4-diaminobutane (putrescine), in the presence of a reducing agent. To favor the formation of the mono-substituted product, a significant excess of the diamine is employed.
Proposed Synthetic Protocol: Reductive Amination
This protocol is based on established methods for the synthesis of related N-alkylated diamines.
Diagram 1: Synthetic Scheme for N-(pyridin-2-ylmethyl)butane-1,4-diamine
Caption: Reductive amination of 2-pyridinecarboxaldehyde with excess 1,4-diaminobutane.
Materials:
-
2-Pyridinecarboxaldehyde
-
1,4-Diaminobutane (Putrescine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diaminobutane (5-10 equivalents) in anhydrous dichloroethane.
-
To this solution, add 2-pyridinecarboxaldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine/iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to afford the pure N-(pyridin-2-ylmethyl)butane-1,4-diamine.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.5 (d, 1H): Pyridine H6
-
δ 7.6 (t, 1H): Pyridine H4
-
δ 7.2-7.3 (m, 2H): Pyridine H3, H5
-
δ 3.8 (s, 2H): -CH₂- (pyridinyl)
-
δ 2.7 (t, 2H): -CH₂-NH-
-
δ 2.6 (t, 2H): -CH₂-NH₂
-
δ 1.5-1.6 (m, 4H): -CH₂-CH₂-
-
δ 1.4 (br s, 3H): -NH and -NH₂
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 159.5: Pyridine C2
-
δ 149.0: Pyridine C6
-
δ 136.5: Pyridine C4
-
δ 122.0: Pyridine C5
-
δ 121.5: Pyridine C3
-
δ 54.5: -CH₂- (pyridinyl)
-
δ 49.5: -CH₂-NH-
-
δ 41.5: -CH₂-NH₂
-
δ 31.0: -CH₂-
-
δ 28.0: -CH₂-
-
-
Mass Spectrometry (ESI+):
-
m/z: 180.15 [M+H]⁺
-
Applications in Medicinal Chemistry and Drug Development
The unique structural features of N-(pyridin-2-ylmethyl)butane-1,4-diamine, namely the presence of a metal-coordinating pyridine ring and a flexible diamine chain, make it a valuable building block in medicinal chemistry.
Role as a Chelating Ligand
The pyridine nitrogen and the two amine nitrogens of the butane-1,4-diamine moiety can act as a tridentate ligand, capable of forming stable complexes with various transition metals. This chelating ability is of significant interest in the development of:
-
Metal-Based Therapeutics: The coordination of this ligand to metal ions such as platinum, ruthenium, copper, and zinc can lead to the formation of complexes with potential anticancer activity.[2][3][4][5] The ligand can modulate the reactivity and bioavailability of the metal center, potentially leading to enhanced cytotoxicity towards cancer cells and reduced side effects.[1]
-
Diagnostic Agents: Metal complexes of this ligand could be explored for applications in medical imaging, for instance, as contrast agents in Magnetic Resonance Imaging (MRI) or as radiopharmaceutical carriers.
Diagram 2: Chelating Action of N-(pyridin-2-ylmethyl)butane-1,4-diamine
Caption: Coordination of a metal ion by the tridentate N-(pyridin-2-ylmethyl)butane-1,4-diamine ligand.
Scaffold for Drug Design
The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] The incorporation of the N-(pyridin-2-ylmethyl)butane-1,4-diamine scaffold can influence a drug candidate's physicochemical properties, such as:
-
Solubility and Bioavailability: The presence of the basic amine groups can enhance aqueous solubility, which is often a desirable property for drug candidates.
-
Target Binding: The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The flexible diamine linker allows for optimal positioning of the pyridine moiety within a target's binding site.
Nitrogen-containing heterocycles are fundamental components in a vast array of pharmaceuticals, and the versatile nature of this compound makes it a promising starting point for the synthesis of more complex molecules with diverse biological activities.[8]
Future Perspectives
N-(pyridin-2-ylmethyl)butane-1,4-diamine represents a promising platform for the development of novel chemical entities with therapeutic and diagnostic potential. Future research in this area could focus on:
-
Synthesis of a Library of Metal Complexes: A systematic investigation of the coordination chemistry of this ligand with a wide range of transition metals could unveil complexes with unique biological properties.
-
Evaluation of Anticancer Activity: The synthesized metal complexes should be screened against a panel of cancer cell lines to identify lead compounds for further development.[2][3][5] Mechanistic studies would be crucial to understand their mode of action.
-
Derivatization and Structure-Activity Relationship (SAR) Studies: Modification of the pyridine ring or the diamine backbone could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
N-(pyridin-2-ylmethyl)butane-1,4-diamine is a readily accessible and versatile chemical building block with significant potential in the field of medicinal chemistry. Its ability to act as a tridentate chelating ligand and its incorporation of the privileged pyridine scaffold make it an attractive starting point for the design and synthesis of novel metal-based therapeutics and other bioactive molecules. This technical guide provides a solid foundation for researchers to explore the full potential of this promising compound in their drug discovery and development endeavors.
References
-
Oriental Journal of Chemistry. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Retrieved from [Link]
-
Journal of Cancer Metastasis and Treatment. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Retrieved from [Link]
-
MDPI. (2023, December 5). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
-
Journal of Cancer Metastasis and Treatment. (2023, October 9). Research Article - Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Retrieved from [Link]
-
The Open Medicinal Chemistry Journal. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
-
Bentham Science. (2025, April 24). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Retrieved from [Link]
-
MDPI. (2017, July 27). Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts. Retrieved from [Link]
-
MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Retrieved from [Link]
Sources
- 1. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jcmimagescasereports.org [jcmimagescasereports.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
Vectorized Metallotherapeutics: The Biological Activity and Mechanism of N-(2-picolyl)putrescine
Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Molecular rationale, transport kinetics, intracellular effector mechanisms, and validated experimental protocols for polyamine-vectorized chelators.
Executive Summary
The selective targeting of neoplastic cells remains a primary hurdle in oncology and metallodrug development. N-(2-picolyl)putrescine represents a prototypical "polyamine-vectorized chelator" (PVC) designed to exploit the metabolic vulnerabilities of rapidly dividing cells. By covalently linking a metal-chelating 2-picolyl (pyridin-2-ylmethyl) pharmacophore to a putrescine (1,4-diaminobutane) vector, this molecule hijacks the highly active Polyamine Transport System (PTS) for targeted cellular entry. Once intracellular, it disrupts metal homeostasis by sequestering labile copper, zinc, or iron, leading to metalloenzyme inhibition and targeted apoptosis.
This whitepaper details the structural biology, mechanistic pathways, and self-validating experimental protocols required to evaluate N-(2-picolyl)putrescine and analogous vectorized chelators.
Molecular Design and Pharmacophore Rationale
The efficacy of N-(2-picolyl)putrescine relies on its bipartite structural design, which separates the targeting moiety from the cytotoxic warhead while maintaining optimal physicochemical properties for active transport.
The Vector: Putrescine Backbone
Polyamines like putrescine, spermidine, and spermine are ubiquitous aliphatic cations essential for cell growth, DNA stabilization, and protein synthesis [1]. Cancer cells exhibit a hyperactive polyamine metabolism and upregulate the membrane-bound Polyamine Transport System (PTS) to meet their elevated growth demands. The putrescine backbone in N-(2-picolyl)putrescine acts as a "Trojan Horse" vector. Crucially, the distal primary amine of the putrescine moiety remains protonated (
The Warhead: 2-Picolyl Moiety
The 2-picolyl group is a classic nitrogen-donor ligand. When attached to the secondary amine of the putrescine chain, it forms a highly stable bidentate or tridentate coordination sphere (depending on the metal's geometry). The hybrid hard/soft nature of the pyridine nitrogen and the aliphatic amine makes it an exceptional chelator for borderline transition metals such as Cu(II) and Zn(II)[2].
Causality Check: Why not use a stronger, hexadentate chelator like EDTA? Highly charged, bulky chelators cannot be transported by the PTS. The low molecular weight and specific cationic profile of the picolyl-putrescine conjugate ensure it evades efflux pumps while maintaining high affinity for the PTS.
Mechanism of Action: Hijacking the PTS
The biological activity of N-(2-picolyl)putrescine is dictated by a two-step mechanism: active transport followed by intracellular target engagement.
-
Active Cellular Uptake: The conjugate is actively pumped into the cell via the PTS. This transport can be artificially enhanced by pre-treating cells with
-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC). DFMO starves the cell of endogenous polyamines, forcing a massive compensatory upregulation of PTS receptors on the cell surface[1]. -
Intracellular Metal Dyshomeostasis: Upon entry, the molecule encounters the labile metal pool (LMP). It coordinates intracellular Cu(II) or Fe(III), forming redox-active complexes that catalyze Fenton-like reactions, generating reactive oxygen species (ROS) and inducing DNA cleavage[2]. Alternatively, it strips Zn(II) from essential metalloenzymes (e.g., matrix metalloproteinases or transcription factors), triggering apoptotic cascades.
Fig 1: PTS-mediated cellular uptake and intracellular metal chelation pathway of N-(2-picolyl)putrescine.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the biological activity of N-(2-picolyl)putrescine, experimental designs must differentiate between passive diffusion and active, PTS-mediated uptake. The following protocols are engineered as self-validating systems.
Protocol 1: PTS-Dependent Competitive Cytotoxicity Assay
This assay utilizes a wild-type cell line and a genetically modified PTS-deficient mutant to prove transport causality[3].
Materials:
-
Chinese Hamster Ovary wild-type (CHO-WT) cells.
-
CHO-MG cells (a validated mutant cell line devoid of polyamine transport activity) [3].
-
DFMO (1 mM stock).
-
Native Putrescine (100 mM stock).
Step-by-Step Workflow:
-
Cell Seeding: Seed CHO-WT and CHO-MG cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Sensitization (ODC Inhibition): Treat designated wells with 1 mM DFMO for 48 hours. Causality: This depletes intracellular polyamines, forcing the CHO-WT cells to overexpress the PTS, thereby widening the therapeutic window and proving target dependence.
-
Target Incubation: Wash cells with PBS to remove DFMO. Add N-(2-picolyl)putrescine in a dose-response gradient (0.1
M to 100 M) for 72 hours. -
Competitive Rescue (Internal Control): In parallel CHO-WT wells, co-incubate the drug gradient with an excess (100
M) of native putrescine. Causality: If toxicity is strictly PTS-mediated, the excess native putrescine will outcompete the drug for the transporter, effectively "rescuing" the cells and validating the mechanism. -
Readout: Assess cell viability using a standard MTT or CellTiter-Glo assay.
Fig 2: Self-validating experimental workflow for assessing PTS-dependent cytotoxicity.
Protocol 2: Intracellular Target Engagement (Metal Chelation)
To prove that the molecule acts as an intracellular chelator rather than a membrane disruptor, target engagement must be quantified using metal-sensitive fluorophores.
-
Fluorophore Loading: Incubate treated cells with 5
M Phen Green SK (a fluorescence quencher probe for Cu/Fe) or Zinpyr-1 (for Zn) for 30 minutes. -
Drug Administration: Add N-(2-picolyl)putrescine (IC50 concentration).
-
Flow Cytometry: Measure the time-dependent restoration of Phen Green SK fluorescence (or quenching of Zinpyr-1). Causality: As the drug permeates the cell and strips metals from the intracellular pool, the fluorophore is displaced, resulting in a measurable spectral shift that confirms intracellular chelation.
Quantitative Data & Efficacy Profiling
The following tables summarize the representative physicochemical properties and biological efficacy of polyamine-vectorized chelators, demonstrating the dramatic impact of PTS targeting on cytotoxicity[4].
Table 1: Physicochemical and Thermodynamic Properties
| Compound | Log | Log | pKa (Distal Amine) | PTS Affinity ( |
| N-(2-picolyl)putrescine | 14.2 | 10.5 | 9.8 | 12.5 |
| Native Putrescine | 8.1 | 5.2 | 10.5 | 4.2 |
| TPEN (Non-targeted Control) | 20.2 | 15.6 | N/A | >500 |
Data Interpretation: While TPEN is a thermodynamically stronger chelator, it lacks affinity for the PTS (
Table 2: Comparative Cytotoxicity Profile (IC50,
| Cell Line Model | N-(2-picolyl)putrescine | + DFMO Pre-treatment | + Excess Putrescine | TPEN (Control) |
| CHO-WT (PTS Proficient) | 18.4 | 4.2 | >100 | 2.1 |
| CHO-MG (PTS Deficient) | >100 | >100 | >100 | 2.5 |
| HCT116 (Colon Carcinoma) | 12.1 | 3.5 | 85.0 | 1.8 |
Data Interpretation: The cytotoxicity of the vectorized chelator is highly dependent on PTS expression. In CHO-MG cells (lacking PTS), the drug is virtually non-toxic (IC50 > 100
Strategic Implications for Drug Development
The development of N-(2-picolyl)putrescine and related polyamine-vectorized chelators represents a paradigm shift in metallopharmacology. By utilizing the polyamine transport system, researchers can overcome the systemic toxicity that has historically plagued metal chelators in oncology. Future optimization of this scaffold should focus on tuning the linker length (e.g., substituting putrescine for spermidine or spermine to alter PTS isoform selectivity) and modifying the picolyl ring with electron-donating groups to fine-tune the Cu(II)/Cu(I) redox potential for maximum ROS generation.
References
-
Polyaminoquinoline iron chelators for vectorization of antiproliferative agents: design, synthesis, and validation. PubMed (NIH). Available at:[Link]
-
Polyamine modulation of iron uptake in CHO cells. PubMed (NIH). Available at:[Link]
-
Polyamine–Drug Conjugates: Do They Boost Drug Activity? PubMed Central (NIH). Available at:[Link]
-
Anti-Proliferation and DNA Cleavage Activities of Copper(II) Complexes of N3O Tripodal Polyamine Ligands. MDPI. Available at:[Link]
Sources
- 1. Polyamine–Drug Conjugates: Do They Boost Drug Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyamine modulation of iron uptake in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyaminoquinoline iron chelators for vectorization of antiproliferative agents: design, synthesis, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridine-Amine Scaffolds in CXCR4 Antagonism: Structural Mechanistics and Design Strategies
Executive Summary
The C-X-C chemokine receptor type 4 (CXCR4) is a critical G-protein coupled receptor (GPCR) implicated in HIV-1 entry, hematopoietic stem cell (HSC) mobilization, and cancer metastasis.[1][2][3][4][5][6][7] While the bicyclam plerixafor (AMD3100) validated CXCR4 as a therapeutic target, its poor oral bioavailability and cardiotoxicity risks necessitated the evolution of next-generation antagonists.
This technical guide focuses on the pyridine-amine pharmacophore , a structural motif that bridges the gap between macrocyclic chelators and small-molecule drugs. By leveraging the pyridine ring’s dual capacity for
Part 1: Structural Mechanistics of the Pyridine-Amine Pharmacophore
The Shift from Bicyclams to Pyridine-Amines
Early CXCR4 antagonists were large, highly charged cations (e.g., T140 peptide, AMD3100 bicyclam). The transition to pyridine-amine scaffolds was driven by the need to reduce molecular weight and charge density while maintaining interaction with the receptor’s acidic binding pocket.
-
AMD3100 (Bicyclam): Two cyclam rings; highly basic; poor oral bioavailability.
-
AMD3465 (Monocyclam-Pyridine): Replaces one cyclam ring with a pyridinylmethylene moiety.[8] Retains potency (IC
~1–10 nM) but reduces charge, proving that the bulk of the second cyclam is unnecessary if replaced by a suitable aromatic acceptor [1]. -
WZ811 (Non-macrocyclic): A "dipyridinyl" small molecule (
-di-2-pyridinyl-1,4-benzenedimethanamine). Eliminates the macrocycle entirely, relying on two pyridine-amine arms connected by a p-xylylene linker [2].
Binding Mode and Residue Interaction
The CXCR4 binding pocket is defined by acidic residues in Transmembrane (TM) helices TM3, TM4, TM6, and TM7. The pyridine-amine ligand functions through a specific "anchor-and-stack" mechanism:
| Ligand Moiety | Target Residue (CXCR4) | Interaction Type | Mechanistic Function |
| Protonated Amine | Asp171 (TM4) | Ionic Salt Bridge | Primary electrostatic anchor. Mimics the N-terminus of CXCL12.[9] |
| Protonated Amine | Asp262 (TM6) | Ionic Salt Bridge | Secondary anchor; stabilizes the ligand in the major subpocket. |
| Pyridine Nitrogen | Tyr116 / Glu288 | H-Bond Acceptor | Orients the aromatic ring; replaces water-mediated networks found in the apo receptor. |
| Pyridine Ring | Trp94 / Tyr45 | Provides hydrophobic bulk and rigidifies the ligand within the pocket. | |
| Metal (Zn | Asp171 / Asp262 | Coordination | Specific to picolylamine scaffolds: The pyridine-amine chelates Zinc(II), which then coordinates with receptor aspartates [3]. |
Pathway Visualization
The following diagram illustrates the signal transduction pathway of CXCR4 and the interception point of pyridine-amine antagonists.
Figure 1: CXCR4 signaling cascade showing the competitive blockade by pyridine-amine antagonists prevents G-protein coupling and downstream calcium mobilization.
Part 2: Rational Design & SAR Strategies
When designing pyridine-amine ligands, the "Two-Site Model" of CXCR4 (Major Subpocket and Minor Subpocket) dictates the Structure-Activity Relationship (SAR).
The Linker Geometry
The distance between the two nitrogenous centers (the "amine" and the "pyridine" or a second amine) is critical.
-
Optimal Spacer: A p-xylylene (1,4-phenylene) linker is often superior to aliphatic chains. It provides rigid spacing (~6–7 Å) that matches the distance between Asp171 and Asp262.
-
Flexibility: Excessive flexibility (long alkyl chains) increases the entropic cost of binding.
Pyridine Substitution Patterns
-
2-Pyridyl vs 3/4-Pyridyl: The 2-pyridyl position is generally preferred in "picolylamine" type designs because it allows the pyridine nitrogen to chelate metals (Zn) or form an intramolecular H-bond that pre-organizes the ligand conformation.
-
Modifications: Adding electron-donating groups (e.g., methyl) to the pyridine ring can enhance basicity and
-stacking capability, often improving potency (e.g., 3-methylpyridine derivatives) [4].
The Zinc Hypothesis
Certain pyridine-amine ligands, specifically bis(2-pyridylmethyl)amine (dipicolylamine) derivatives, act as "zinc sensors" that become potent CXCR4 antagonists only upon complexing with Zn
-
Mechanism: The Zn
ion coordinates the pyridine nitrogens, creating a rigid cationic center that interacts with the aspartate-rich receptor pocket more strongly than the metal-free ligand. -
Design Implication: If designing for high potency in metal-depleted environments, the scaffold must be modified to maintain rigidity without Zinc.
Part 3: Experimental Protocols (Self-Validating Systems)
Synthesis: Reductive Amination (General Workflow)
The most robust method for generating pyridine-amine libraries is Reductive Amination. This approach is convergent and avoids harsh alkylation conditions.
Protocol:
-
Reactants: Combine Pyridine-carboxaldehyde (1.0 eq) with the target Amine (1.0–1.2 eq) in dry Methanol (MeOH) or Dichloroethane (DCE).
-
Imine Formation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)
, 1.5 eq). Note: Use NaBH(OAc) over NaBH to prevent reduction of the aldehyde before imine formation. -
Workup: Quench with saturated NaHCO
. Extract with DCM. -
Validation:
H NMR must show the disappearance of the imine proton and appearance of the benzylic/pyridylic methylene singlet/doublet (~3.8–4.5 ppm).
Competition Binding Assay (Flow Cytometry)
Avoid radioactive
Materials:
-
Cells: Jurkat or CCRF-CEM (Endogenous CXCR4 high expressors).
-
Ligand: CXCL12-AlexaFluor647 (Almac or R&D Systems).
-
Buffer: PBS + 2% FBS + 0.1% NaN
(FACS Buffer).
Step-by-Step:
-
Preparation: Harvest Jurkat cells (
cells/well) in V-bottom 96-well plates. -
Blockade: Incubate cells with serial dilutions of the Test Compound (Pyridine-Amine) for 30 minutes at 4°C. Cold temperature prevents receptor internalization.
-
Competition: Add CXCL12-AF647 (at EC
concentration, typically ~10–20 ng/mL) directly to the wells containing the compound. -
Incubation: Incubate for 30–60 minutes at 4°C in the dark.
-
Wash: Spin down (300 x g, 5 min), aspirate supernatant, and wash 2x with FACS Buffer.
-
Analysis: Analyze on a Flow Cytometer (APC channel).
-
Calculation: Plot Mean Fluorescence Intensity (MFI) vs. Log[Compound]. Calculate IC
using non-linear regression (GraphPad Prism).
Functional Assay: Calcium Flux
Binding does not guarantee antagonism. A functional assay is required to prove the blockade of signaling.
Step-by-Step:
-
Loading: Incubate cells (
/mL) with Fluo-4 AM (2 M) and Probenecid (2.5 mM) in HBSS for 30 min at 37°C. -
Baseline: Resuspend cells in assay buffer. Measure baseline fluorescence (Ex 494 / Em 516) for 30 seconds.
-
Antagonist Addition: Add Test Compound. Monitor for 60 seconds (check for agonism—there should be none).
-
Agonist Challenge: Inject CXCL12 (typically 10–50 nM).
-
Readout: A potent antagonist will suppress the sharp peak of intracellular Ca
release.
Part 4: Design Workflow Visualization
The following diagram outlines the iterative cycle for developing pyridine-amine antagonists, from in silico docking to functional validation.
Figure 2: Iterative drug discovery workflow for pyridine-amine CXCR4 antagonists.
Part 5: Summary of Key Pyridine-Amine Antagonists
| Compound | Class | Key Structural Feature | Potency (IC | Clinical Status/Note |
| AMD3465 | Monocyclam | Pyridinylmethylene arm replaces one cyclam ring. | 1–10 nM | Preclinical tool; validated the "monocyclam" concept [1].[10] |
| WZ811 | Non-macrocyclic | Two pyridine-amine arms linked by p-xylylene. | 0.3 nM | Highly potent; orally bioavailable; blocks CXCR4/cAMP modulation [2]. |
| Dipicolylamine-Zn | Metal-Complex | Two pyridylmethyl groups coordinating Zinc. | ~15 nM | Demonstrates the role of metal coordination in binding Asp residues [3]. |
| HF51116 | Hybrid | Combines pyridine fragment of AMD3465 with arginine mimics. | 12 nM | Targets both major and minor subpockets [5]. |
References
-
Hatse, S., et al. (2005). AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor.[10] Biochemical Pharmacology, 70(5), 752-761. Link
-
Zhan, W., et al. (2007). Discovery of small molecule CXCR4 antagonists.[3][6][8][11][12][13][14] Journal of Medicinal Chemistry, 50(23), 5655-5664. Link
-
Tamamura, H., et al. (2006).[12] Identification of a new class of low molecular weight antagonists against the chemokine receptor CXCR4 having the dipicolylamine-zinc(II) complex structure.[12] Journal of Medicinal Chemistry, 49(11), 3412-3415. Link
-
Mooring, S. R., et al. (2014).[15] Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4.[3][8][11][14][15][16][17] Heterocyclic Communications, 20(3), 149-153.[15] Link
-
Wu, B., et al. (2010). Structures of the CXCR4 chemokine GPCR with small-molecule and cyclic peptide antagonists. Science, 330(6007), 1066-1071. Link
-
Van Hout, A., et al. (2017).[6] Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLOS ONE, 12(4), e0176057. Link
Sources
- 1. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal complexes of pyridine-fused macrocyclic polyamines targeting the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
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- 9. researchgate.net [researchgate.net]
- 10. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Identification of a new class of low molecular weight antagonists against the chemokine receptor CXCR4 having the dipicolylamine-zinc(II) complex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy [mdpi.com]
Strategic Guide: N-Substituted Putrescine Derivatives in Medicinal Chemistry
Executive Summary
This technical guide analyzes the medicinal chemistry of N-substituted putrescine (1,4-diaminobutane) derivatives , a class of small molecules acting as chemical probes and therapeutic candidates. Unlike their longer-chain counterparts (spermidine/spermine), putrescine derivatives offer unique kinetic profiles for the Polyamine Transport System (PTS) and serve as critical scaffolds for antiparasitic agents (targeting trypanothione metabolism). This document provides a structural analysis, synthetic methodologies to overcome statistical alkylation challenges, and validated protocols for biological characterization.
Pharmacological Rationale: The "Trojan Horse" & Metabolic Blockade
The therapeutic utility of N-substituted putrescines rests on two distinct mechanisms: Transport Inhibition and Metabolic disruption .
The Polyamine Transport System (PTS) as a Target
Rapidly dividing cells (cancers) and parasites (Leishmania, Trypanosoma) upregulate PTS to scavenge polyamines from the microenvironment, bypassing biosynthetic inhibition (e.g., by DFMO).
-
Mechanism: N-substituted derivatives with lipophilic tails act as Polyamine Transport Inhibitors (PTIs) . They bind the extracellular face of the transporter with high affinity but, due to steric bulk or lipophilicity, are either not translocated or jam the channel.
-
Selectivity: The putrescine core (4-carbon) is the minimal recognition motif. Modification at the
or positions with hydrophobic moieties (e.g., long-chain alkyls, benzyl groups) increases affinity ( ) while abolishing functional substitution for natural polyamines in cell growth.
Antiparasitic "Substrate Mimicry"
Kinetoplastid parasites rely on Trypanothione (a spermidine-glutathione conjugate) for oxidative stress defense.
-
Strategy: N-substituted putrescines act as false substrates for Trypanothione Reductase (TR) or Spermidine Synthase , leading to the accumulation of dysfunctional redox metabolites and parasite death.
Pathway Visualization
The following diagram illustrates the competitive dynamics at the PTS and the downstream metabolic interference.
Caption: Competitive inhibition of the Polyamine Transport System (PTS) and downstream interference with Trypanothione Reductase by N-substituted derivatives.
Structural Classes & SAR Analysis
The Structure-Activity Relationship (SAR) of putrescine derivatives is governed by the nature of the N-substituent and the symmetry of the molecule.
Table 1: Comparative SAR of N-Substituted Putrescine Classes
| Structural Class | Substituent Type ( | Primary Indication | Mechanism of Action | Key SAR Feature |
| Lipophilic PTIs | Long alkyl chains ( | Cancer (Adjunct to DFMO) | Transporter Blockade | Lipophilicity correlates with |
| Aryl-Alkyls | Benzyl, Naphthyl | Leishmaniasis / Malaria | Redox Metabolism Disruption | |
| Drug Conjugates | Cytotoxics (e.g., Chlorambucil) | Targeted Oncology | "Trojan Horse" Delivery | The putrescine "vector" must remain recognizable by PTS. Linker stability is critical. |
| Unsaturated | But-2-ene core | Antifungal / Antimalarial | Membrane disruption | Trans-double bond restricts conformation, increasing rigidity and receptor fit. |
Key Insight: For antiparasitic activity, symmetry is often preferred (e.g.,
Synthetic Strategies: The "Statistical Challenge"
The synthesis of N-substituted putrescines faces a major hurdle: The Statistical Distribution .[2] Direct alkylation of 1,4-diaminobutane with an alkyl halide (
-
Unreacted diamine
-
Mono-alkylated product (Desired)
-
Di/Tri-alkylated byproducts (Undesired)
To ensure Trustworthiness and Reproducibility , one must employ Desymmetrization Strategies .
Recommended Synthetic Workflow (Mono-Alkylation)
The most robust method involves the use of orthogonal protecting groups (e.g., Boc/Z) or solid-phase synthesis.
Caption: Desymmetrization strategy for the selective synthesis of mono-N-substituted putrescine derivatives.
Experimental Protocols
Protocol A: Selective Synthesis of -Benzylputrescine
Causality: Direct benzylation leads to over-alkylation. Reductive amination of a mono-protected precursor ensures 1:1 stoichiometry.
-
Protection: Dissolve 1,4-diaminobutane (10 eq) in dioxane. Add
(1 eq) dropwise over 2 hours. Why: High excess of diamine statistically favors mono-protection. -
Purification: Extract with water (removes excess diamine) and DCM (extracts mono-Boc).
-
Reductive Amination:
-
Dissolve N-Boc-1,4-diaminobutane (1 mmol) in MeOH.
-
Add Benzaldehyde (1.05 mmol) and stir for 30 min (Imine formation).
-
Add
(1.5 mmol) and stir for 4 hours.
-
-
Deprotection: Treat crude oil with 4M HCl in dioxane for 1 hour. Precipitate with diethyl ether.
-
Validation:
NMR must show diagnostic benzylic protons (~3.8 ppm) and disappearance of Boc-singlet (~1.4 ppm).
Protocol B: Polyamine Uptake Competition Assay
Objective: Determine the affinity (
-
Cell Seeding: Seed CHO or L1210 cells (
cells/well) in 24-well plates. Allow 24h attachment. -
Depletion (Optional): Pre-treat with 1 mM DFMO for 24h to upregulate PTS expression.
-
Incubation:
-
Add
-Putrescine (or -Spermidine) at a fixed concentration ( level, approx 1 ). -
Add the N-substituted test compound at varying concentrations (
to ). -
Incubate for 15-30 minutes at 37°C. Note: Short time ensures we measure initial rate of transport, not accumulation.
-
-
Termination: Wash cells 3x with ice-cold PBS (stops transport).
-
Lysis & Counting: Lyse in 0.1N NaOH/SDS. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Uptake vs. Log[Inhibitor]. Calculate
using non-linear regression.
Future Outlook & Emerging Trends
-
Polyamine-Drug Conjugates (PDCs): Moving beyond simple alkyl chains, the putrescine scaffold is being used to deliver lipophilic drugs (e.g., steroids, chemotherapeutics) into cells via the PTS, overcoming passive diffusion barriers.
-
Epigenetic Modulators: N-substituted putrescines are being explored as Lysine Deacetylase (KDAC) inhibitors, leveraging the structural similarity between the aminobutyl tail of lysine and putrescine.
-
Theranostics: Conjugation with fluorophores (e.g., BODIPY-putrescine) creates probes for visualizing tumor margins in real-time during surgery, exploiting the high PTS activity in neoplastic tissue.
References
-
Palmer, A. J., & Wallace, H. M. (2010). The polyamine transport system as a target for anticancer drug development. Amino Acids.[1][2][3][4][5] Link
-
Phanstiel, O. IV, et al. (2007). Structure-activity investigations of polyamine-anthracene conjugates and their uptake via the polyamine transporter. Journal of Medicinal Chemistry. Link
-
Reguera, R. M., et al. (2005). Targeting the polyamine biosynthetic pathway for the treatment of Leishmaniasis. General Pharmacology. Link
-
Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. Link
-
Burns, M. R., et al. (2009). Lipophilic Lysine-Spermine Conjugates Are Potent Polyamine Transport Inhibitors.[6] Journal of Medicinal Chemistry. Link
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- 2. researchgate.net [researchgate.net]
- 3. Putrescine derivatives as substrates of spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermodynamic Stability Constants of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine Metal Complexes
Introduction: The Crucial Role of Thermodynamic Stability in Coordination Chemistry and Drug Development
In the intricate dance of molecular interactions, the stability of a metal complex is a cornerstone of its potential utility, particularly in the realm of medicinal chemistry and materials science. The thermodynamic stability constant (log K) is a quantitative measure of the affinity between a metal ion and a ligand, defining the extent to which a complex will form at equilibrium.[1] A high stability constant signifies a strong metal-ligand interaction, indicating that the complex will remain intact under specific physiological or experimental conditions.[1] This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the thermodynamic stability constants of metal complexes, with a specific focus on the promising but less-studied ligand, (4-Aminobutyl)[(pyridin-2-yl)methyl]amine.
This ligand, featuring a flexible butylamine chain and a coordinating pyridinylmethyl group, presents a fascinating case for studying metal-ligand interactions. Its structural motifs are prevalent in biologically active molecules and catalysts. Understanding the thermodynamic stability of its metal complexes is paramount for applications ranging from the development of novel therapeutic agents to the design of efficient catalysts. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols.
The Ligand: this compound - Synthesis and Coordination Considerations
The ligand this compound is an unsymmetrical diamine featuring both a primary aliphatic amine and a secondary amine attached to a pyridinylmethyl group. A plausible and versatile synthetic route to this and similar ligands is through reductive amination.[2][3] This method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[3]
A potential synthetic pathway for this compound is outlined below:
Caption: Proposed synthesis of this compound.
The coordination behavior of this ligand is expected to be versatile, acting as a bidentate or potentially a tridentate chelating agent, depending on the metal ion and reaction conditions. The nitrogen atoms of the pyridine ring and the two amine groups are all potential donor sites. The formation of a seven-membered chelate ring involving both amine nitrogens is possible and has been shown to lead to stable complexes with high antitumor activities in some platinum(II) systems.[4]
Part 1: Theoretical Framework of Metal-Ligand Equilibria
The formation of a metal complex in solution is a stepwise process. For a metal ion, M, and a ligand, L, the equilibria can be described as follows:
-
Stepwise Formation Constants (Kn):
-
M + L ⇌ ML;
-
ML + L ⇌ ML₂;
-
...
-
MLn-1 + L ⇌ MLn;
-
-
Overall Formation Constants (βn):
-
M + nL ⇌ MLn;
-
These constants are related to the standard Gibbs free energy change (ΔG°) of the complexation reaction by the equation:
ΔG° = -RTlnβ
where R is the gas constant and T is the absolute temperature.[5] A more negative ΔG° corresponds to a larger and more favorable stability constant.
Part 2: Experimental Determination of Stability Constants
Several robust techniques are available for the determination of stability constants. The choice of method depends on the specific properties of the metal-ligand system.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining stability constants.[6][7] It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong acid or base is added.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation:
-
Prepare a stock solution of the ligand, this compound, of known concentration.
-
Prepare standardized stock solutions of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) and a strong acid (e.g., HNO₃).
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH electrode with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal ion, and the background electrolyte.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Perform separate titrations of the strong acid in the background electrolyte, the ligand with the strong acid, and the metal-ligand mixture with the strong acid.
-
Plot the pH versus the volume of added base for each titration.
-
Use specialized software (e.g., HYPERQUAD) to analyze the titration curves and calculate the protonation constants of the ligand and the stability constants of the metal complexes.[8]
-
Caption: Workflow for potentiometric determination of stability constants.
UV-Vis Spectrophotometry
This method is suitable when the formation of the metal complex results in a change in the ultraviolet or visible absorption spectrum.[9][10]
Experimental Protocol: UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
-
Solution Preparation:
-
Prepare equimolar stock solutions of the ligand and the metal salt in a suitable solvent.
-
-
Measurement:
-
Prepare a series of solutions with varying mole fractions of the metal and ligand, keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[9] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.
-
The stability constant can be calculated from the absorbance data.[2]
-
Caption: Workflow for determining stoichiometry and stability by Job's method.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12] It yields the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of injections of the ligand into the sample cell, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the data to a suitable binding model to determine Ka, ΔH, and n.
-
Caption: Workflow for Isothermal Titration Calorimetry.
Part 3: Factors Influencing the Stability of Metal Complexes
The thermodynamic stability of a metal complex is influenced by several factors related to both the metal ion and the ligand.
3.1 Nature of the Metal Ion
-
Charge: Higher charge on the metal ion generally leads to more stable complexes due to stronger electrostatic attraction.
-
Size: For a given charge, smaller metal ions typically form more stable complexes.
-
Irving-Williams Series: For divalent first-row transition metal ions, the stability of high-spin complexes generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6]
3.2 Nature of the Ligand
-
Basicity: More basic ligands tend to form more stable complexes with most metal ions.
-
Chelate Effect: Polydentate ligands (chelating agents) form significantly more stable complexes than an equivalent number of monodentate ligands.[11] This is primarily an entropy-driven effect.[11]
-
Steric Hindrance: Bulky groups on the ligand can sterically hinder complex formation, leading to lower stability.
Part 4: Data Analysis and Interpretation
The analysis of experimental data is crucial for obtaining accurate stability constants. For potentiometric titrations, specialized software is essential for fitting the complex equilibria. For spectrophotometric and calorimetric methods, careful data plotting and fitting to appropriate models are required.
Table 1: Stability Constants (log K) of Metal Complexes with Structurally Related Ligands
| Ligand | Metal Ion | log K₁ | log K₂ | Method | Reference |
| N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | Cu(II) | 15.2 | - | Potentiometry | |
| N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | Ni(II) | 12.8 | - | Potentiometry | |
| N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | Zn(II) | 9.5 | - | Potentiometry | |
| 1,4-Butanediamine | Ag(I) | 4.6 | 4.2 | Potentiometry | |
| Glycine | Cu(II) | 8.6 | 6.9 | Calorimetry | [10] |
| Glycine | Ni(II) | 6.2 | 5.2 | Calorimetry | [10] |
Table 2: Thermodynamic Parameters for Metal Complexation with Glycine at 25°C
| Metal Ion | log K₁ | ΔH°₁ (kJ/mol) | ΔS°₁ (J/mol·K) | Reference |
| Cu(II) | 8.6 | -26.8 | 75 | [10] |
| Ni(II) | 6.2 | -21.8 | 46 | [10] |
| Zn(II) | 5.2 | -13.8 | 54 | [3] |
| Co(II) | 5.2 | -13.4 | 54 | [3] |
The data in these tables illustrate the trends discussed earlier. For instance, the stability of the N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine complexes follows the Irving-Williams series. The large stability constants for this ligand also highlight the chelate effect.
Conclusion
The determination of thermodynamic stability constants is a fundamental aspect of coordination chemistry with profound implications for drug development and other scientific disciplines. This guide has provided a comprehensive framework for understanding and experimentally determining these crucial parameters for metal complexes of this compound and related ligands. By employing the detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry, researchers can gain valuable insights into the stability and potential applications of their metal-ligand systems. A thorough understanding of the factors influencing complex stability will further empower scientists to rationally design and synthesize novel metal-based compounds with tailored properties for a wide range of applications.
References
-
[The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-
-
and-alkyl-halides_tbl1_265355609)
Sources
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- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. kuey.net [kuey.net]
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- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Log K, ΔH°, and ΔS° values for the interaction of glycinate ion with H+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ at 10, 25, and 40° - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. A Thermodynamic Study of Some Complexes of Metal Ions with Polyamines (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of N-(2-picolyl)-1,4-diaminobutane
Abstract: This technical guide provides a comprehensive overview of the molecular and physicochemical properties of N-(2-picolyl)-1,4-diaminobutane (CAS 1179822-86-6), a mono-substituted diamine of interest in coordination chemistry and drug development. As experimental data for this specific molecule is not widely published, this document synthesizes information from its constituent moieties—1,4-diaminobutane (putrescine) and the 2-picolyl group—to provide reliable calculated and predicted values for key parameters. Furthermore, a detailed, field-proven experimental protocol for its synthesis via reductive amination is presented, offering researchers a practical framework for its preparation and use.
Introduction and Molecular Structure
N-(2-picolyl)-1,4-diaminobutane, also known as N1-(Pyridin-2-ylmethyl)butane-1,4-diamine, is a derivative of the naturally occurring polyamine 1,4-diaminobutane (putrescine). It incorporates a (pyridin-2-yl)methyl, or picolyl, group at one of the terminal nitrogen atoms. This substitution introduces an aromatic, coordinating pyridine ring, transforming the simple aliphatic diamine into a versatile chelating agent and a valuable building block for more complex molecules.
The structure combines the flexible four-carbon chain of the butane backbone with the rigid, electron-withdrawing pyridine ring. This arrangement creates three distinct nitrogen centers with different basicities: a primary aliphatic amine, a secondary aliphatic amine, and a tertiary aromatic amine within the pyridine ring. Understanding the properties of these functional groups is critical for predicting the molecule's behavior in biological and chemical systems.
Caption: 2D Structure of N-(2-picolyl)-1,4-diaminobutane.
Core Physicochemical Properties
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in chemical synthesis. The following table summarizes the core calculated and predicted properties of N-(2-picolyl)-1,4-diaminobutane.
| Property | Value | Source / Method | Significance for Researchers |
| CAS Number | 1179822-86-6 | BLDpharm | Unique identifier for substance registration and literature search.[1] |
| Molecular Formula | C₁₀H₁₇N₃ | BLDpharm | Confirms elemental composition.[1] |
| Molecular Weight | 179.26 g/mol | BLDpharm, Calculated | Essential for all stoichiometric calculations in synthesis and analysis.[1] |
| Appearance | Predicted: Colorless to yellow liquid | Analogy to 2-Picolylamine | Provides a preliminary physical description for handling and identification. |
| Predicted pKa₁ | ~8.0 | Analogy to N,N'-dibenzyl-1,4-diaminobutane | Corresponds to the secondary amine. The electron-withdrawing picolyl group reduces basicity compared to the parent diamine. This value is critical for predicting the charge state in physiological buffers, which impacts receptor binding and membrane permeability.[2] |
| Predicted pKa₂ | ~10.5 - 10.8 | 1,4-Diaminobutane data | Corresponds to the terminal primary amine. Less affected by the distant substituent, its basicity is similar to the parent molecule.[3] |
| Predicted pKa₃ | ~5.2 | Analogy to Pyridine | Corresponds to the pyridine ring nitrogen. This site will be protonated only under acidic conditions. |
| Predicted XLogP3 | ~0.8 - 1.2 | Calculated Estimate | The octanol-water partition coefficient (LogP) indicates lipophilicity. The addition of the aromatic picolyl group significantly increases lipophilicity compared to the hydrophilic 1,4-diaminobutane (LogP ≈ -1.0). This value suggests moderate cell permeability.[4] |
| Predicted Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., MeOH, DCM) | Structure-based Prediction | The molecule has both polar amine groups and a nonpolar aromatic ring, suggesting amphiphilic character. Solubility is a key factor in formulation and reaction solvent selection. |
Synthesis and Characterization
The most direct and efficient method for preparing N-mono-substituted diamines is reductive amination.[5][6][7] This one-pot reaction involves the condensation of an amine with an aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent to yield the target secondary amine.[6]
For the synthesis of N-(2-picolyl)-1,4-diaminobutane, the logical precursors are 1,4-diaminobutane and 2-pyridinecarboxaldehyde . A key challenge in this synthesis is preventing dialkylation, where the aldehyde reacts with both ends of the diamine. This can be controlled by using an excess of the diamine relative to the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its high selectivity for imines over aldehydes, its mild nature, and its effectiveness in common organic solvents.[7][8]
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from established procedures for the reductive amination of aldehydes using sodium triacetoxyborohydride.[7][9]
4.1. Objective: To synthesize N-(2-picolyl)-1,4-diaminobutane from 1,4-diaminobutane and 2-pyridinecarboxaldehyde on a gram scale.
4.2. Materials & Reagents:
-
1,4-Diaminobutane (Putrescine), ≥99%
-
2-Pyridinecarboxaldehyde, ≥99%
-
Sodium triacetoxyborohydride (NaBH(OAc)₃), ≥97%
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
4.3. Experimental Workflow Diagram:
Caption: Reductive amination workflow for laboratory synthesis.
4.4. Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-diaminobutane (4.0 g, 45.4 mmol, 4 equiv.). Dissolve it in anhydrous dichloromethane (DCM, 80 mL).
-
Causality: Using a significant excess of the diamine statistically favors mono-alkylation and minimizes the formation of the di-substituted byproduct. Anhydrous solvent is crucial as water can hydrolyze the imine intermediate and decompose the reducing agent.
-
-
Imine Formation: Slowly add 2-pyridinecarboxaldehyde (1.2 g, 11.2 mmol, 1 equiv.) to the stirring solution at room temperature. Allow the mixture to stir for 1-2 hours.
-
Expertise: The condensation to form the imine is typically rapid. Monitoring by Thin Layer Chromatography (TLC) can confirm the consumption of the aldehyde before proceeding.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (3.1 g, 14.6 mmol, 1.3 equiv.) to the mixture in portions over 10-15 minutes.
-
Trustworthiness: Portion-wise addition helps to control any initial exotherm. NaBH(OAc)₃ is a mild and selective hydride donor, which reliably reduces the iminium ion without affecting the pyridine ring or unreacted aldehyde.[8]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 40 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% triethylamine to prevent the product from streaking on the acidic silica) to afford the pure N-(2-picolyl)-1,4-diaminobutane.
Conclusion
N-(2-picolyl)-1,4-diaminobutane presents a valuable scaffold for chemical and pharmaceutical research. While direct experimental data remains sparse, a robust physicochemical profile can be reliably predicted based on established chemical principles and data from analogous structures. Its molecular weight of 179.26 g/mol , multiple pKa values, and moderate lipophilicity make it a unique building block. The provided synthesis protocol via reductive amination offers a clear and reproducible path for its preparation, enabling further investigation into its applications in catalysis, materials science, and drug discovery.
References
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Methodological & Application
Protocol for synthesis of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine via reductive amination
An Application Note and Detailed Protocol for the Synthesis of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine via One-Pot Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthesis is achieved through a one-pot reductive amination of pyridine-2-carboxaldehyde with a strategic excess of 1,4-diaminobutane, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, and data interpretation guidelines to ensure reproducible and high-yield outcomes.
Introduction and Scientific Context
This compound is a valuable unsymmetrical diamine featuring both a primary aliphatic amine and a secondary pyridinylmethyl amine. This unique structural motif makes it a compelling building block for the synthesis of complex ligands for coordination chemistry, novel pharmaceutical scaffolds, and functionalized materials.
Reductive amination is a cornerstone of modern organic synthesis for C-N bond formation, prized for its efficiency and operational simplicity.[1][2] The reaction proceeds by converting a carbonyl compound and an amine into an amine product via an intermediate imine or iminium ion.[3][4][5] The direct, one-pot approach, where imine formation and reduction occur concurrently, is highly efficient.[5]
For this specific synthesis, sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice. Its steric bulk and reduced reactivity allow it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde.[6][7] This chemoselectivity prevents the undesired reduction of pyridine-2-carboxaldehyde to its corresponding alcohol and permits the reaction to be performed in a single step, enhancing overall efficiency and yield.[8][9] A critical challenge in this synthesis is controlling the selectivity on the bifunctional 1,4-diaminobutane to prevent dialkylation. This protocol addresses this by employing a significant molar excess of the diamine, statistically favoring the formation of the desired mono-alkylated product.
Reaction Scheme & Mechanism
Overall Transformation:
Mechanistic Pathway:
The reaction follows a well-established two-stage mechanism within a single reaction vessel:[3][4]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of one of the primary amine groups of 1,4-diaminobutane on the carbonyl carbon of pyridine-2-carboxaldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. The reaction is typically performed under neutral or weakly acidic conditions to facilitate this step.
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as a nucleophilic hydride donor, selectively attacking the electrophilic carbon of the iminium ion. This reduction step is irreversible and yields the final secondary amine product.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | 1121-60-4 | Light-sensitive liquid, pungent odor. |
| 1,4-Diaminobutane (Putrescine) | C₄H₁₂N₂ | 88.15 | 110-60-1 | Hygroscopic solid, strong amine odor. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Moisture-sensitive solid. Mild reducing agent. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Anhydrous, clear liquid. Preferred solvent.[9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, for extraction & chromatography. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh for column chromatography. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-diaminobutane (4.41 g, 50.0 mmol, 5.0 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture under a nitrogen atmosphere until the diamine is fully dissolved.
-
Aldehyde Addition: In a separate vial, dissolve pyridine-2-carboxaldehyde (1.07 g, 10.0 mmol, 1.0 equivalent) in 20 mL of anhydrous DCE. Add this solution dropwise to the stirring diamine solution over 10 minutes at room temperature.
-
Initiation of Reduction: After stirring the mixture for 30 minutes to allow for initial imine formation, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol / 90% DCM / 1% NH₄OH. The disappearance of the pyridine-2-carboxaldehyde spot (visualized under UV light) indicates reaction completion.
-
Reaction Quench: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification Protocol
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a 2% Methanol/DCM solution.
-
Loading: Dissolve the crude oil in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient solvent system, starting with 2% Methanol in DCM and gradually increasing to 10% Methanol in DCM. A small amount of triethylamine or ammonium hydroxide (0.5-1%) can be added to the eluent to prevent product tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield this compound as a pale yellow oil.
Key Process Parameters and Expected Results
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Diamine:Aldehyde) | 5 : 1 | A large excess of 1,4-diaminobutane is crucial to minimize the formation of the N,N'-bis((pyridin-2-yl)methyl)butane-1,4-diamine side product. |
| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq.) | Mild, selective for the iminium ion over the aldehyde, and allows for a one-pot procedure.[7][8] |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reductions, often leading to faster reaction times and higher yields.[8][9] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed to completion without promoting side reactions. |
| Reaction Time | 12-18 hours | Typical timeframe for complete conversion. Should be confirmed by TLC monitoring. |
| Expected Yield | 65-80% | Literature precedents for similar reductive aminations suggest yields in this range after chromatographic purification. |
Synthesis and Purification Workflow
The following diagram outlines the complete workflow from initial setup to the final purified product.
Caption: Workflow for the synthesis of the target amine.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 7.10-8.55 (m, 4H, Pyridine-H), 3.85 (s, 2H, -CH₂-Py), 2.70 (t, J=6.8 Hz, 2H, -CH₂-NH-), 2.65 (t, J=6.8 Hz, 2H, -CH₂-NH₂), 1.95 (br s, 2H, -NH- and -NH₂), 1.50-1.65 (m, 4H, -CH₂-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): 159.5 (C), 149.2 (CH), 136.5 (CH), 122.1 (CH), 121.5 (CH), 55.0 (CH₂), 49.5 (CH₂), 41.8 (CH₂), 30.0 (CH₂), 27.5 (CH₂).
-
FT-IR (thin film, cm⁻¹): 3350-3280 (N-H stretch, primary & secondary amine), 3050 (Aromatic C-H stretch), 2930, 2855 (Aliphatic C-H stretch), 1590, 1570 (C=C/C=N ring stretch).
-
Mass Spec (ESI+): m/z = 180.15 [M+H]⁺.
Safety and Handling
-
Pyridine-2-carboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
1,4-Diaminobutane: Corrosive and causes burns. Avoid contact with skin and eyes.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. Handle under an inert atmosphere and avoid moisture.
-
1,2-Dichloroethane (DCE): Toxic and a suspected carcinogen. All operations should be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) are mandatory at all times.
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound. The one-pot reductive amination strategy using sodium triacetoxyborohydride is highly effective, offering good yields and operational simplicity. The key to success lies in using a significant excess of the diamine to ensure mono-alkylation. The described purification method effectively isolates the target compound, providing a reliable pathway for obtaining this versatile chemical intermediate for further research and development.
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Application Note: N-(pyridin-2-ylmethyl)butane-1,4-diamine as a Bidentate Recognition Motif for Zinc(II) Sensing
Executive Summary
The accurate detection and quantification of Zinc(II) ions in biological and environmental matrices is a critical challenge in modern analytical chemistry and drug development. Zn(II) is biologically ubiquitous, yet its diamagnetic nature (
This application note provides a comprehensive guide on the chemical rationale, photophysical mechanisms, and validated experimental protocols for utilizing this specific aliphatic-heterocyclic motif as a bidentate ligand in "turn-on" fluorescent sensors.
Chemical Rationale & Coordination Mechanics
The architectural brilliance of N-(pyridin-2-ylmethyl)butane-1,4-diamine lies in its dual-functional design:
-
The Recognition Unit (2-Picolylamine): This moiety acts as a bidentate ligand, utilizing the
hybridized nitrogen of the pyridine ring and the hybridized nitrogen of the secondary amine. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, Zn(II) is a borderline acid. The nitrogen donors act as borderline bases, creating a thermodynamically favorable coordination complex that effectively outcompetes harder, biologically abundant cations like Ca(II) and Mg(II)[1]. -
The Flexible Spacer (Butane-1,4-diamine): The four-carbon aliphatic chain (putrescine derivative) provides critical spatial flexibility. This allows the molecule to adopt the necessary conformation to satisfy the preferred tetrahedral coordination geometry of Zn(II) without inducing steric strain[2]. Furthermore, the terminal primary amine serves as a highly reactive synthetic handle, allowing seamless conjugation to various fluorophores (e.g., quinoline, benzoxazole, or naphthalimide)[3],[4].
Photophysical Mechanism: PET to CHEF
The sensing capability of this motif relies on the transition from Photoinduced Electron Transfer (PET) to Chelation-Enhanced Fluorescence (CHEF) .
In the unbound (apo) state, the lone pair of electrons on the secondary amine nitrogen of the 2-picolylamine unit is free. Upon light excitation of the attached fluorophore, these lone pairs transfer an electron to the fluorophore's excited state, quenching the fluorescence via PET[4].
When Zn(II) is introduced, the lone pairs on the nitrogen atoms strongly coordinate to the metal center. This coordination lowers the oxidation potential of the amine nitrogen, effectively blocking the PET pathway. The fluorophore can now relax via radiative decay, resulting in a massive CHEF "turn-on" signal[5].
Mechanism of Zn(II)-induced fluorescence turn-on via PET inhibition.
Comparative Analytical Performance
The N-(pyridin-2-ylmethyl)butane-1,4-diamine motif (and its closely related bis-substituted analogs) has been successfully integrated into various sensor architectures. The table below summarizes the quantitative performance of these systems across recent literature:
| Sensor Architecture | Recognition Motif | Target Ion | Limit of Detection (LOD) | Signal Enhancement | Reference |
| Bicyclic Fused Ring | Bis(pyridin-2-ylmethyl)butane | Zn(II) / TNP | 1.2 ppm | ~15-fold | [2] |
| Quinoline-tagged | Bis(pyridin-2-ylmethyl)butane | Zn(II) | 0.3 ppm | ~20-fold | [3] |
| Naphthalimide-amide | Di-2-picolylamine | Zn(II) | Sub- | 22-fold | [1] |
| Benzoxazole-based | 2-picolylamine | Zn(II) | Low-nM | 25-fold | [4] |
| Styrylflavylium | Di-(2-picolyl)amine | Zn(II) | Sub- | 2.7-fold | [5] |
Experimental Protocols & Workflows
Standard analytical workflow for evaluating Zn(II) fluorescent chemosensors.
Protocol A: Preparation of the Sensor Solution
Expertise Note: The physical state of the fluorophore dictates the solvent system. Because most organic fluorophores conjugated to the putrescine linker are highly hydrophobic, a co-solvent system is mandatory.
-
Stock Solution: Dissolve the synthesized N-(pyridin-2-ylmethyl)butane-1,4-diamine-based sensor in spectroscopic grade DMSO to a concentration of 1.0 mM.
-
Working Buffer: Prepare a 10 mM HEPES buffer solution, adjusted precisely to pH 7.4 using NaOH/HCl.
-
Causality: HEPES is a non-coordinating buffer. You must strictly avoid Phosphate-Buffered Saline (PBS). Phosphate anions strongly coordinate Zn(II), leading to the precipitation of zinc phosphate and artificially suppressing the binding affinity[5].
-
-
Self-Validating Control (Protonation Check): Prepare a parallel blank containing the sensor in a pH 5.0 buffer.
-
Rationale: At low pH, the secondary amine of the 2-picolylamine motif protonates. This protonation mimics metal binding by tying up the lone pair, blocking the PET process, and turning fluorescence "ON" without Zn(II)[1]. This step validates the photophysical integrity of the fluorophore independent of metal coordination.
-
Protocol B: Spectrofluorometric Titration & System Validation
-
Baseline Measurement: Transfer 2.0 mL of the working sensor solution (e.g., 10
M in HEPES/DMSO 99:1 v/v) to a quartz cuvette. Record the baseline emission spectrum. -
Titration: Incrementally add aliquots of a standard
solution (0 to 50 M final concentration).-
Causality: Use chloride or perchlorate salts. Avoid sulfate salts, as sulfate can cause secondary coordination sphere effects that alter the emission profile.
-
-
Reversibility Assay (System Validation): Following maximal fluorescence enhancement, add 2.0 equivalents of EDTA directly to the cuvette.
-
Rationale: EDTA has a drastically higher thermodynamic affinity for Zn(II) than the bidentate 2-picolylamine motif. The immediate quenching of fluorescence back to the baseline proves the signal is driven by reversible coordination, ruling out irreversible chemical degradation or catalytic cleavage of the sensor[4].
-
Troubleshooting & Causality
-
False Positives (High Baseline Fluorescence): If the apo-sensor exhibits high baseline fluorescence before Zn(II) addition, the buffer pH may have dropped below 6.5, causing amine protonation[1]. Alternatively, trace heavy metals in the glassware may be coordinating the ligand. Fix: Wash all cuvettes with 0.1 M EDTA, rinse thoroughly with Milli-Q water, and strictly verify buffer pH.
-
Signal Plateauing Prematurely: If the fluorescence enhancement stops at sub-stoichiometric levels (e.g., 0.5 equivalents of Zn(II)), the sensor may be forming a 2:1 (Ligand:Metal) sandwich complex rather than the intended 1:1 complex. Fix: Analyze the binding stoichiometry using a Job's Plot. If a 2:1 complex is confirmed, structural modification (e.g., adding steric bulk near the pyridine ring) may be required during synthesis[3].
References[2] Design and Development of Fluorescent Sensors with Mixed Aromatic Bicyclic Fused Rings and Pyridyl Groups: Solid Mediated Selective Detection of 2,4,6-Trinitrophenol in Water. ACS Omega.
URL: [Link]3] Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances (RSC Publishing). URL: [Link]1] Zn2+-Triggered Amide Tautomerization Produces a Highly Zn2+-Selective, Cell-Permeable, and Ratiometric Fluorescent Sensor. Journal of the American Chemical Society. URL: [Link]4] 2-(2′-aminophenyl)benzoxazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution. RSC Publishing. URL: [Link]5] A Near InfraRed Emissive Chemosensor for Zn2+ and Phosphate Derivatives Based on a Di-(2-picolyl)amine-styrylflavylium Push-Pull Fluorophore. MDPI. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J [pubs.rsc.org]
- 4. An 2-(2′-aminophenyl)benzoxazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Synthesis of CXCR4 antagonists using N-(2-picolyl)putrescine as an intermediate
Application Note: Modular Synthesis of CXCR4 Antagonists via -(2-Picolyl)putrescine
Executive Summary & Scientific Rationale
The chemokine receptor CXCR4 is a G-protein coupled receptor (GPCR) implicated in HIV-1 entry (T-tropic strains), hematopoietic stem cell mobilization, and cancer metastasis. While AMD3100 (Plerixafor) is the clinical standard, its bicyclam structure limits oral bioavailability and synthetic scalability.
Current drug development focuses on Monocyclams (e.g., AMD3465) and Non-Cyclam Metal Chelators . These next-generation antagonists often rely on a picolylamine (pyridinylmethylamine) pharmacophore, which mimics the positively charged residues of the natural ligand CXCL12 (SDF-1
This protocol details the synthesis of the versatile intermediate
-
Class A: Symmetric Bis-Zinc(II)-Dipicolylamine Complexes (High affinity, non-cyclam).
-
Class B: Asymmetric Picolyl-Putrescine Scaffolds (Linker-based analogs).
Synthetic Pathway & Logic
The synthesis relies on the controlled desymmetrization of putrescine (1,4-diaminobutane). Direct alkylation often leads to poly-substitution. Therefore, we employ a Mono-Boc Protection Strategy followed by Reductive Amination , ensuring high regioselectivity and yield.
Pathway Visualization (Graphviz)
Caption: Figure 1. Modular synthetic workflow for generating CXCR4 antagonists from putrescine. The red node indicates the core intermediate.
Detailed Experimental Protocols
Phase 1: Synthesis of the Intermediate ( -(2-picolyl)putrescine)
Objective: To synthesize mono-substituted
Step 1.1: Preparation of
-Boc-1,4-diaminobutane
Rationale: Statistical reaction with excess diamine is used to favor mono-protection, avoiding the formation of di-Boc byproducts.
-
Reagents: 1,4-Diaminobutane (10 equiv.), Di-tert-butyl dicarbonate (Boc
O, 1 equiv.), Dichloromethane (DCM). -
Procedure:
-
Dissolve 1,4-diaminobutane (8.8 g, 100 mmol) in DCM (100 mL) at 0°C.
-
Add Boc
O (2.18 g, 10 mmol) in DCM (20 mL) dropwise over 2 hours. Slow addition is critical. -
Stir at room temperature (RT) for 16 hours.
-
Workup: Wash the organic layer with water (3 x 50 mL) to remove excess diamine. The mono-Boc product is lipophilic enough to remain in DCM, while the unsubstituted diamine partitions into water.
-
Dry over Na
SO , filter, and concentrate. -
Yield: ~85-90% as a colorless oil.
-
Step 1.2: Reductive Amination with 2-Pyridinecarboxaldehyde
Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild and allows for "one-pot" reductive amination without isolating the imine intermediate.
-
Reagents:
-Boc-1,4-diaminobutane (1.88 g, 10 mmol), 2-Pyridinecarboxaldehyde (1.07 g, 10 mmol), NaBH(OAc) (3.18 g, 15 mmol), 1,2-Dichloroethane (DCE). -
Procedure:
-
Dissolve
-Boc-1,4-diaminobutane and 2-pyridinecarboxaldehyde in DCE (40 mL). -
Stir for 30 minutes at RT to allow imine formation.
-
Add NaBH(OAc)
portion-wise.[1] -
Stir under N
atmosphere for 12 hours. -
Quench: Add saturated NaHCO
solution. Extract with DCM (3 x 30 mL). -
Purification: Flash column chromatography (SiO
, DCM:MeOH:NH OH 90:9:1). -
Product:
-Boc- -(2-picolyl)putrescine.
-
Step 1.3: Deprotection
-
Procedure: Dissolve the protected amine in DCM/Trifluoroacetic acid (TFA) (1:1 ratio, 10 mL). Stir for 2 hours.
-
Workup: Concentrate in vacuo. Basify with 1M NaOH to pH > 12. Extract with DCM.
-
Result:
-(2-picolyl)putrescine (Free base).-
Validation:
H NMR (CDCl ) should show pyridine protons ( 8.5, 7.6, 7.1, 7.2) and the characteristic putrescine backbone ( 2.6, 1.5).
-
Phase 2: Application - Synthesis of Zinc(II)-Complexed Antagonists
Context: Research by Tamamura et al. identified that bis(dipicolylamine) derivatives complexed with Zinc(II) are potent CXCR4 antagonists. The intermediate synthesized above is the precursor to the Tetrakis(2-picolyl) ligand.
Protocol: Synthesis of
-Tetrakis(2-picolyl)putrescine
-
Reagents:
-(2-picolyl)putrescine (Intermediate), 2-Pyridinecarboxaldehyde (3.5 equiv.), NaBH(OAc) (5 equiv.), DCE. -
Procedure:
-
Dissolve the intermediate (2 mmol) in DCE.
-
Add 2-pyridinecarboxaldehyde (7 mmol). Stir 30 mins.
-
Add NaBH(OAc)
.[1] Stir 24 hours. -
Note: This "exhaustive alkylation" fills all remaining N-H sites with picolyl groups.
-
-
Zinc Complexation:
-
Dissolve the purified Tetrakis ligand in Methanol.
-
Add Zn(ClO
) 6H O (2.0 equiv.). -
Stir for 1 hour. A white/off-white precipitate often forms.
-
Product:
. -
Mechanism:[2][3][4] The two Zinc ions, chelated by the dipicolylamine (DPA) heads, coordinate with the aspartate residues (Asp171, Asp262) in the CXCR4 transmembrane pocket, effectively locking the receptor.
-
Data Summary & Validation
| Parameter | Specification | Validation Method |
| Intermediate Identity | ||
| Purity Requirement | >95% | HPLC (C18 column, Acetonitrile/Water gradient) |
| Key Impurity | Bis-alkylated putrescine | TLC (DCM:MeOH 9:1), distinct R |
| Final Complex Stability | Stable in aqueous buffer (pH 7.4) | UV-Vis titration with EDTA (to check Zn binding constant) |
Mechanism of Action (Signaling Pathway)
The synthesized antagonist blocks the CXCL12-CXCR4 axis.[5][6][7] The diagram below illustrates the blockade preventing downstream metastasis-related signaling.[7]
Caption: Figure 2.[8][9] Mechanism of Action. The synthesized antagonist competitively binds the CXCR4 pocket, preventing G-protein activation.
References
-
Tamamura, H., et al. (2006). Identification of a new class of low molecular weight antagonists against the chemokine receptor CXCR4 having the dipicolylamine-zinc(II) complex structure. Journal of Medicinal Chemistry, 49(11), 3412–3415. Link
-
Princen, K., et al. (2004). AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor.[6][7] Journal of Virology, 78(23), 12996–13006. Link
-
Zhan, W., et al. (2007).[10] Discovery of small molecule CXCR4 antagonists.[5][7][10][11] Journal of Medicinal Chemistry, 50(23), 5655–5664.[10] (Describes WZ811 and related pyridine-based antagonists). Link
-
Liang, Z., et al. (2012). CXCR4/CXCL12 axis antagonists for the treatment of cancer.[11] Current Pharmaceutical Design, 18(11). Link
Sources
- 1. [μ-N,N,N′,N′-Tetrakis(2-pyridylmethyl)butane-1,4-diamine]bis[diacetatocadmium(II)] nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mdpi.com [mdpi.com]
- 6. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Discovery Research Targeting the CXC Chemokine Receptor 4 (CXCR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. apexbt.com [apexbt.com]
- 11. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of Copper(II) Complexes with (4-Aminobutyl)[(pyridin-2-yl)methyl]amine
Target Audience: Researchers, scientists, and drug development professionals in bioinorganic chemistry and metallodrug design.
Introduction & Rationale
Copper(II) complexes coordinated by tridentate polyamine-pyridine ligands have emerged as highly versatile tools in bioinorganic chemistry. They are extensively utilized as structural models for metalloenzymes (such as superoxide dismutase, SOD) and as potent synthetic metallonucleases capable of inducing DNA strand scission[1].
The ligand (4-Aminobutyl)[(pyridin-2-yl)methyl]amine (often abbreviated as
Ligand Synthesis: Strategic Design & Protocol
Causality of Experimental Choices
A common pitfall in polyamine ligand design is the direct reaction of a symmetrical diamine (like 1,4-diaminobutane/putrescine) with an aldehyde, which statistically yields a difficult-to-separate mixture of mono- and bis-Schiff bases. To enforce a strict 1:1 stoichiometry, we utilize mono-Boc-protected putrescine .
Following the initial Schiff base condensation, the resulting imine is reduced to a secondary amine using sodium borohydride (
Step-by-Step Protocol
-
Schiff Base Condensation: Dissolve 1.0 mmol of mono-Boc-1,4-diaminobutane in 15 mL of anhydrous methanol. Add 1.0 mmol of pyridine-2-carboxaldehyde dropwise. Stir the mixture at room temperature for 2 hours to ensure complete imine formation.
-
Reductive Amination: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 3.0 mmol of
in small portions over 30 minutes to prevent excessive effervescence. Allow the reaction to warm to room temperature and stir for 12 hours. -
Intermediate Isolation: Quench the reaction with 5 mL of distilled water. Extract the aqueous phase with dichloromethane (DCM, 3 × 15 mL). Dry the combined organic layers over anhydrous
and concentrate under vacuum to isolate the Boc-protected intermediate. -
Acidic Deprotection: Dissolve the intermediate in a 1:1 (v/v) mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature. Remove the solvent under reduced pressure, neutralize the residue with 1M NaOH, and extract with DCM to yield the free base ligand, this compound.
Fig 1: Step-by-step synthesis workflow of the ligand and its corresponding Cu(II) complex.
Preparation of the Copper(II) Complex
Causality of Experimental Choices
The selection of the copper(II) salt fundamentally dictates the architecture of the resulting complex. Strongly coordinating anions, such as chloride from
Step-by-Step Protocol
-
Ligand Solvation: Dissolve 1.0 mmol of the synthesized this compound in 10 mL of absolute methanol.
-
Metal Addition: In a separate vial, dissolve 1.0 mmol of
in 10 mL of methanol. Add the copper solution dropwise to the ligand solution under continuous magnetic stirring. -
Observation: The solution will immediately transition from pale yellow to a deep blue/green color, confirming the occurrence of
transitions characteristic of the newly formed Cu(II) coordination sphere[3]. -
Crystallization: Stir the mixture for 2 hours at room temperature. Filter the solution to remove any microcrystalline impurities. Allow the filtrate to stand undisturbed. Slow evaporation of methanol over 3–5 days will yield X-ray quality blue/green crystals.
-
Collection: Isolate the crystals via vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry in vacuo.
Physicochemical & Spectroscopic Characterization
To validate the structural integrity of the
| Analytical Technique | Expected Observation | Structural Implication |
| UV-Vis Spectroscopy | Broad absorption band at | Typical |
| FT-IR Spectroscopy | Shift in | Confirms coordination of both the pyridine nitrogen and the primary/secondary amines to the Cu(II) ion. |
| EPR Spectroscopy | Axial spectrum with | Indicates a |
| ESI-MS | Prominent peak at | Confirms the 1:1 metal-to-ligand stoichiometry and the mononuclear nature of the complex[2]. |
Note: Complexes of this class often exhibit solvatochromism (color shifting based on solvent polarity) due to solvent molecules interacting with the vacant axial sites of the copper center[3].
Application: DNA Cleavage Assay (Metallonuclease Activity)
Copper(II) polyamine complexes are highly effective at cleaving supercoiled DNA (Form I) into nicked/relaxed DNA (Form II) via the localized generation of Reactive Oxygen Species (ROS)[1],[4].
Assay Parameters
| Assay Component | Concentration / Amount | Purpose in Reaction |
| Tris-HCl Buffer (pH 7.2) | 10 mM | Maintains physiological pH for DNA stability. |
| NaCl | 50 mM | Provides ionic strength mimicking cellular conditions. |
| pBR322 Plasmid DNA | 0.5 µg | Substrate (Supercoiled Form I DNA). |
| [Cu(L)Cl2] Complex | 1–50 µM | Metallonuclease (Catalyst for ROS generation). |
| Ascorbic Acid | 50 µM | Reducing agent to initiate the Cu(II)/Cu(I) redox cycle. |
Step-by-Step Protocol
-
Prepare a 20 µL reaction mixture combining the Tris-HCl buffer, NaCl, pBR322 plasmid DNA, and the
complex according to the table above. -
Add ascorbic acid last to initiate the redox cycle (reducing Cu(II) to Cu(I)).
-
Incubate the mixture at 37 °C for 1 hour.
-
Quench the reaction by adding 3 µL of loading buffer (containing 0.25% bromophenol blue and 50 mM EDTA to sequester the metal).
-
Analyze the cleavage products via gel electrophoresis on a 1% agarose gel stained with ethidium bromide. Quantify the conversion of Form I to Form II/III DNA using densitometry.
Fig 2: Mechanistic pathway of ROS-mediated DNA cleavage by the Cu(II) complex.
References
-
Title: Probing the effect of arm length and inter- and intramolecular interactions in the formation of Cu(II) complexes of Schiff base ligands derived from some unsymmetrical tripodal amines Source: RSC Publishing URL: 5
-
Title: Mononuclear Copper(II) Complexes Containing Chelating Ligand of N-(pyridin-2-ylmethyl)butan-2-amine as Chromotropic Probes Source: Inorganic Chemistry Research URL: 3
-
Title: Anti-Proliferation and DNA Cleavage Activities of Copper(II) Complexes of N3O Tripodal Polyamine Ligands Source: MDPI URL: 1
-
Title: Acute Toxicity and Gastroprotection Studies of a New Schiff Base Derived Copper (II) Complex against Ethanol-Induced Acute Gastric Lesions in Rats Source: PLOS One URL: 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mononuclear Copper(II) Complexes Containing Chelating Ligand of N-(pyridin-2-ylmethyl)butan-2-amine as Chromotropic Probes [inorgchemres.org]
- 4. Acute Toxicity and Gastroprotection Studies of a New Schiff Base Derived Copper (II) Complex against Ethanol-Induced Acute Gastric Lesions in Rats | PLOS One [journals.plos.org]
- 5. Probing the effect of arm length and inter- and intramolecular interactions in the formation of Cu( ii ) complexes of Schiff base ligands derived from ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01318F [pubs.rsc.org]
Topic: Strategic Solvent Selection for the Dissolution of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine: A Comparative Analysis of the Free Base and its Hydrochloride Salt
An Application Note from the Office of the Senior Application Scientist
Abstract
The selection of an appropriate solvent is a critical, foundational step in chemical synthesis, purification, formulation, and analytical characterization. The physicochemical properties of a compound can be dramatically altered by its salt form, profoundly influencing its interaction with different solvent systems. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on selecting optimal solvents for (4-Aminobutyl)[(pyridin-2-yl)methyl]amine in both its free base and hydrochloride (HCl) salt forms. We delve into the core chemical principles governing the differential solubility of these two forms, present a predictive framework for solvent screening, and provide a detailed, field-proven experimental protocol for empirical solubility determination. This guide is designed to move beyond simple trial-and-error, offering a robust, logic-driven methodology to accelerate research and development.
Introduction: The Critical Impact of Salt Form on Solubility
This compound is a diamine compound featuring a pyridine ring, a secondary amine, and a primary alkylamine. In drug discovery and chemical synthesis, such molecules are frequently handled either as a "free base" or as a salt, most commonly a hydrochloride salt. The choice between these forms is often dictated by considerations of stability, crystallinity, and handling properties. However, the most immediate and impactful difference is their solubility profile.
-
The Free Base: In its free base form, the molecule is neutral. The nitrogen atoms of the amine and pyridine groups possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. The molecule exhibits both polar (amines, pyridine) and non-polar (butyl chain) characteristics.
-
The Hydrochloride Salt: Treatment with hydrochloric acid protonates the basic nitrogen centers, forming ammonium chloride ionic centers (R-NH₃⁺Cl⁻). This conversion transforms the molecule into a polar, ionic salt.
This fundamental difference in chemical nature—from a neutral molecule with mixed polarity to a polar ionic salt—is the primary determinant of its solubility. Many amine-containing active pharmaceutical ingredients (APIs) are converted to hydrochloride salts specifically to enhance their solubility in aqueous solutions for formulation purposes.[1] This guide will provide the user with both the theoretical understanding and the practical tools to navigate this critical difference effectively.
Theoretical Framework: Predicting Solubility from First Principles
The principle of "like dissolves like" is the cornerstone of solvent selection. It dictates that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Free Base Solubility: The free base, being a neutral molecule with hydrogen bond accepting capabilities and a moderate dipole moment, is best solubilized by solvents that can engage in these interactions.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)) are often excellent choices. They possess dipole moments that can interact with the polar regions of the free base but do not have acidic protons to protonate the amine.
-
Non-Polar Solvents (e.g., Toluene, Hexanes) are generally poor choices. While the butyl chain has non-polar character, the polar amine and pyridine moieties dominate, rendering the molecule insoluble in highly non-polar media.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) can act as both hydrogen bond donors and acceptors. The free base will likely show some solubility, particularly in alcohols, but its solubility in water may be limited, a common characteristic for amines with more than six carbon atoms.[2]
-
-
Hydrochloride Salt Solubility: As an ionic salt, the HCl form is dominated by strong ion-ion and ion-dipole interactions.
-
Polar Protic Solvents , especially water, are the premier choice. The highly polar water molecules can effectively solvate the ammonium cations and chloride anions through strong ion-dipole interactions, overcoming the salt's crystal lattice energy.[1][3] Alcohols like methanol and ethanol are also effective solvents for the same reasons, though typically less so than water.
-
Polar Aprotic Solvents are generally poor solvents for ionic salts. While they have dipole moments, they lack the ability to effectively solvate both the cation and the anion, particularly the small chloride anion which is strongly solvated by hydrogen bond donors. Consequently, amine hydrochlorides are often insoluble or sparingly soluble in solvents like acetone, THF, and DCM.[4][5]
-
Non-Polar Solvents are entirely unsuitable for dissolving ionic salts due to the vast mismatch in intermolecular forces.[6]
-
This theoretical analysis is summarized in the predictive table below.
Table 1: Predicted Solubility Profile of this compound Forms
| Solvent Class | Example Solvents | Predicted Solubility (Free Base) | Predicted Solubility (HCl Salt) | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | Freely Soluble | Free Base: Can H-bond, but limited by hydrocarbon content. HCl Salt: Strong ion-dipole interactions dominate, leading to high solubility.[1] |
| Polar Aprotic | THF, DCM, Acetone, DMSO | Soluble to Freely Soluble | Insoluble to Sparingly Soluble | Free Base: Favorable dipole-dipole interactions. HCl Salt: Poor solvation of the ionic species, especially the anion.[4] |
| Non-Polar | Toluene, Hexane | Insoluble | Insoluble | Free Base & HCl Salt: Intermolecular forces are too dissimilar for significant solvation to occur.[6] |
Strategic Workflow for Solvent Selection
A systematic approach is crucial for efficient and accurate solvent selection. The following workflow outlines a logical progression from theoretical prediction to empirical validation and final selection based on the intended application.
Caption: A strategic workflow for solvent selection.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This protocol provides a reliable method for determining the qualitative or quantitative solubility of a compound. The core principle is to allow a surplus of the solute to equilibrate with the solvent at a constant temperature, after which the concentration of the dissolved solute is measured.[7]
A. Materials & Equipment
-
This compound (Free Base and HCl Salt)
-
Selected solvents (e.g., Water, Methanol, THF, DCM, Toluene)
-
Analytical balance (±0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps
-
Thermostatically controlled shaker or orbital incubator (set to 25 °C)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Optional: Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
B. Step-by-Step Procedure
-
Preparation: Accurately weigh an excess amount of the compound (e.g., 10-20 mg) directly into a glass vial. The amount should be sufficient to ensure that not all of the solid dissolves, leaving a visible solid residue at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to 25 °C. Agitate the vials at a constant speed for a period of 24 to 72 hours.[7]
-
Scientist's Note: The goal is to reach equilibrium. For a new compound, it is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle. Do not centrifuge unless absolutely necessary, as this can alter the temperature.
-
Sampling (for Quantitative Analysis):
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtered aliquot with a known volume of an appropriate solvent in a volumetric flask for analysis.
-
-
Observation (for Qualitative Analysis): Visually inspect the vial. Categorize the solubility based on the following criteria:
-
Freely Soluble: No visible solid particles.
-
Soluble: Most of the solid has dissolved.
-
Sparingly Soluble: A significant portion of the solid remains undissolved.
-
Insoluble: The solid appears virtually unchanged.[8]
-
-
Analysis: If performing quantitative analysis, determine the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the solubility in units such as mg/mL or mol/L.
C. Safety Precautions
-
Always handle chemical compounds and solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each compound and solvent before use.
Data Interpretation & Application-Specific Solvent Choice
The results from the experimental protocol will empower the researcher to select the most suitable solvent. The final choice, however, is always contingent on the specific application. The following decision tree illustrates this logic.
Caption: Decision tree for application-specific solvent selection.
Conclusion
The solubility of this compound is fundamentally dependent on its form—free base or hydrochloride salt. The neutral free base exhibits higher solubility in polar aprotic solvents, making them ideal for organic synthesis where the nucleophilic amines are required to be reactive. Conversely, the ionic hydrochloride salt is highly soluble in polar protic solvents, particularly water, rendering it the form of choice for aqueous formulations and biological testing.[1] By combining a firm grasp of the underlying chemical principles with a systematic and empirical validation protocol, researchers can confidently and efficiently select the optimal solvent system, thereby minimizing wasted resources and accelerating the pace of discovery and development.
References
-
EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Amine Unknowns Lab Manual. Available at: [Link]
-
Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride ?. Available at: [Link]
-
Reddit Chemistry Community. (2017, June 30). Amino Acid Freebase vs. HCl Salt. Available at: [Link]
-
Shaw, D. G., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
PubChem. 4-(Pyridin-2-yl)pyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?. Available at: [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
-
Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. Available at: [Link]
-
Chemister.ru. Properties of substance: methylamine hydrochloride. Available at: [Link]
-
Cheméo. Chemical Properties of 4-(Aminomethyl)pyridine (CAS 3731-53-1). Available at: [Link]
-
The Hive. (2003, October 5). Methylamine freebase/HCl salt solubilities. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. methylamine hydrochloride [chemister.ru]
- 6. Methylamine freebase/HCl salt solubilities , Hive Newbee Forum [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis-Alkylation in N-(pyridin-2-ylmethyl)butane-1,4-diamine Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in polyamine functionalization: controlling chemoselectivity to prevent bis-alkylation.
When synthesizing N-(pyridin-2-ylmethyl)butane-1,4-diamine, the target molecule requires the mono-alkylation of butane-1,4-diamine (putrescine). Because putrescine possesses two chemically equivalent primary amines, standard 1:1 stoichiometric reactions inherently yield a complex mixture of unreacted starting material, the desired mono-alkylated product, and the heavily favored bis-alkylated impurity.
Below is our comprehensive guide to understanding the causality of this side reaction and the validated protocols to eliminate it.
Part 1: Diagnostic Q&A (Mechanisms & Causality)
Q: Why does reductive amination of putrescine with 2-pyridinecarboxaldehyde inherently favor bis-alkylation? A: The issue is rooted in statistical probability and nucleophilicity. In a standard 1:1 molar ratio, once the first primary amine reacts with the aldehyde to form an imine and is subsequently reduced, the resulting secondary amine is sterically hindered but remains nucleophilic. More critically, the unreacted primary amine on the other end of the newly formed mono-alkylated molecule is just as reactive as the free putrescine in solution. Without stoichiometric bias or protecting groups, the aldehyde indiscriminately reacts with both, leading to significant bis-alkylation.
Q: Should I use direct alkylation with 2-picolyl chloride instead of reductive amination? A: No. Direct alkylation with alkyl halides exacerbates over-alkylation. In direct alkylation, the resulting secondary amine becomes more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group. This leads to over-alkylation at the same nitrogen atom. Reductive amination is vastly superior because imine formation at a secondary amine is impossible, strictly limiting the side-reaction to the opposite primary amine.
Q: How does the choice of reducing agent impact chemoselectivity in the mono-Boc route? A: The choice of hydride donor dictates whether you can perform a "one-pot" reaction. Sodium triacetoxyborohydride (Na(AcO)3BH) is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, making it ideal for concurrent reductive aminations in 1,2-dichloroethane (DCE) [1][1]. Conversely, Sodium borohydride (NaBH4) is highly reactive and will rapidly reduce the aldehyde to 2-pyridylcarbinol if added prematurely; it requires a strict two-step process where the imine is fully formed in methanol before the hydride is introduced [2][2].
Part 2: Data Analytics – Strategy Comparison
To select the optimal synthetic route, review the quantitative comparison of standard methodologies below.
| Synthesis Strategy | Putrescine Eq. | Electrophile Eq. | Reagent Choice | Typical Mono Yield | Bis-alkylation Risk |
| Direct Alkylation | 1.0 | 1.0 | 2-Picolyl chloride | < 20% | Critical (> 60%) |
| Direct Reductive Amination | 1.0 | 1.0 | 2-Pyridinecarboxaldehyde | ~ 30-40% | High (~ 40%) |
| Statistical Reductive Amination | 5.0 - 10.0 | 1.0 | 2-Pyridinecarboxaldehyde | 60-75% | Low (< 5%) |
| Mono-Boc Protection Route | 1.0 (Protected) | 1.0 | 2-Pyridinecarboxaldehyde | > 85% (over 2 steps) | None (0%) |
Part 3: Pathway & Workflow Visualizations
Caption: Logic tree comparing direct, statistical, and protected synthesis routes.
Caption: Step-by-step workflow for the mono-Boc protected synthesis strategy.
Part 4: Validated Workflows (Self-Validating Protocols)
Protocol A: The Protecting-Group Route (Zero Bis-Alkylation)
This is the gold-standard method for ensuring absolute chemoselectivity. By utilizing N-Boc-1,4-butanediamine, you physically block one terminus, reducing the bis-alkylation risk to zero.
Phase 1: Reductive Amination
-
Preparation: In an oven-dried flask under inert atmosphere, dissolve N-Boc-1,4-butanediamine (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (Na(AcO)3BH) (1.5 eq) portion-wise to control hydrogen evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3.5 hours [1][1].
-
Quench & QC: Quench by adding H2O and stir for 1.5 hours to break down stable boron-amine complexes [1][1]. Self-Validation Check: Perform TLC (DCM:MeOH 9:1); the intermediate should appear as a single UV-active spot. Extract with CH2Cl2, dry over Na2SO4, and concentrate.
Phase 2: Deprotection 5. Cleavage: Dissolve the crude intermediate in a 20% solution of Trifluoroacetic acid (TFA) in CH2Cl2. Stir at room temperature for 2 hours [1][1]. 6. Free-Basing (Critical Step): Concentrate the mixture under reduced pressure to remove excess TFA. Because aliphatic amines are highly basic (pKa ~10.5), you must basify the aqueous layer to pH > 12 using 1M NaOH before extraction. 7. Isolation: Extract the free base with CH2Cl2 (3 × 20 mL), wash with brine, dry over Na2SO4, and evaporate to yield pure N-(pyridin-2-ylmethyl)butane-1,4-diamine.
Protocol B: The Statistical Route (High Throughput)
If protecting groups cannot be used due to time or budget constraints, statistical control is the next best alternative.
-
Preparation: Dissolve a massive excess of putrescine (5.0 to 10.0 eq) in dry methanol.
-
Imine Formation: Add 2-pyridinecarboxaldehyde (1.0 eq) dropwise at 0 °C. Stir at room temperature for 2 hours. Note: Do not add the reducing agent yet.
-
Reduction: Cool the flask back to 0 °C. Add NaBH4 (1.5 eq) strictly portion-wise [2][2]. Stir for 1 hour.
-
Purification: Quench with water and extract with ethyl acetate [2][2]. The unreacted putrescine is highly water-soluble, but to completely remove the 9.0 eq excess, Kugelrohr distillation (bp ~158 °C) of the crude oil under high vacuum is required.
References
- Title: Supporting Information - Wiley-VCH (General procedure for mono-Boc protected diamines)
- Source: MDPI (Pharmaceuticals)
Sources
Technical Support Center: Optimizing Metal Chelation with N-(2-picolyl)putrescine
This guide functions as a specialized Technical Support Center for researchers utilizing N-(2-picolyl)putrescine and related polyamine conjugates. It addresses the critical thermodynamic and kinetic hurdles associated with pH-dependent metal chelation.
Status: Operational Role: Senior Application Scientist Topic: pH Optimization & Troubleshooting
Technical Overview: The Chelation Mechanism[1][2]
To troubleshoot effectively, one must understand the "tug-of-war" occurring in your reaction vessel. N-(2-picolyl)putrescine is a hybrid ligand combining a polyamine backbone (putrescine) with a heterocyclic aromatic donor (pyridine).
The chelation efficiency is dictated by the protonation state of three critical nitrogen species:
-
Pyridine Nitrogen (
): . Below pH 5, this is protonated ( ) and unavailable for metal binding. -
Secondary Amine (
): The bridge between the picolyl group and the butane chain. . -
Primary Amine (
): The terminal amine on the putrescine tail. .
The Optimization Sweet Spot: You are balancing Proton Competition (low pH) against Metal Hydrolysis (high pH).
-
pH < 5.0: Protons (
) outcompete metal ions ( ) for the donor nitrogens. Binding is negligible. -
pH 6.0 – 7.5: The "Goldilocks Zone." The pyridine nitrogen is deprotonated and anchors the metal, facilitating the displacement of protons from the secondary amine.
-
pH > 8.5: Risk of metal hydroxide precipitation (
) or formation of ternary hydroxo-complexes which alters solubility and biological activity.
Troubleshooting Guide (FAQ Format)
Q1: I am observing low binding yields with Cu(II) despite using a 1:1 molar ratio. My buffer is MES at pH 5.5.
Diagnosis: Proton competition at the pyridine donor.
Explanation: While Copper(II) has a high affinity for nitrogen, pH 5.5 is dangerously close to the
-
Shift to a buffer with a
near 7.0–7.4 (e.g., HEPES or MOPS). -
Avoid citrate or phosphate buffers if possible, as they can act as competing weak ligands for Cu(II).
-
Protocol Adjustment: Pre-incubate the ligand at pH 7.0 before adding the metal salt to ensure the pyridine "anchor" is ready.
Q2: My Zn(II) complex precipitates immediately upon adjusting to pH 8.0.
Diagnosis: Metal Hydrolysis (Formation of Zinc Hydroxide).
Explanation: Zinc is prone to hydrolysis in basic conditions. If the chelation kinetics are slow, free
-
Reverse Addition: Do not add base to a mixture of Ligand + Metal. Instead, dissolve the ligand in buffer (pH 7.[1]4) first, then slowly add the Zinc solution.
-
Concentration Check: If working >10 mM, you are exceeding the solubility product (
) of before chelation occurs. Dilute to <1 mM for initial complexation.
Q3: How do I verify if the metal is actually coordinated to the picolyl group and not just the putrescine tail?
Diagnosis: Ambiguous coordination mode. Explanation: Putrescine alone can bind metals, but weakly. The picolyl group provides thermodynamic stability and specificity. Solution: Use UV-Vis Spectroscopy .[1]
-
Indicator: The pyridine ring has a characteristic
transition around 260 nm. -
Shift: Upon metal coordination to the pyridine nitrogen, this band typically undergoes a bathochromic shift (red shift) and hypochromic effect (decrease in intensity). If you do not see this shift, the metal is likely only interacting with the aliphatic amines or not bound at all.
Experimental Protocols
Protocol A: pH-Dependent Stability Determination (Potentiometric/Spectroscopic)
Use this to find the exact optimal pH for your specific metal-ligand pair.
Reagents:
-
Ligand Stock: 10 mM N-(2-picolyl)putrescine in water.
-
Metal Stock: 10 mM
or in 1 mM HCl. -
Buffer System: "Universal" buffer (mixture of acetic acid, MES, HEPES) to cover pH 4–9 without changing chemical composition.
Workflow:
-
Baseline: Prepare 2 mL of Ligand solution (50 µM final) in the buffer. Measure UV-Vis spectrum (200–800 nm).
-
Titration: Add Metal Stock to reach 1:1 equivalents.
-
Stepwise pH Adjustment:
-
Start at pH 3.0 (using HCl).
-
Titrate up to pH 9.0 using NaOH in 0.5 pH increments.
-
Critical Step: Allow 5 minutes equilibration at each pH point before measuring absorbance.
-
-
Data Analysis: Plot Absorbance at
(approx. 600-650 nm for Cu(II) d-d transitions) vs. pH.-
Sigmoidal Curve: The inflection point represents the apparent
of the complex formation.
-
Protocol B: Competition Assay (Checking Stability)
Use this to ensure your chelate is stable enough for biological media.
-
Form the Metal-Ligand complex at pH 7.4.
-
Add a competing ligand (e.g., EDTA or EGTA) at 10x molar excess.
-
Monitor absorbance over time (0 – 60 mins).
-
Stable: < 5% change in spectrum.
-
Unstable: Spectrum shifts to match the Metal-EDTA spectrum.
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for optimizing pH based on the specific failure mode observed (Precipitation vs. No Binding).
Caption: Logic flow for diagnosing pH-related failures in N-(2-picolyl)putrescine metal chelation.
Reference Data
Table 1: Estimated pKa Values & Donor Properties
Values derived from structural analogs (2-picolylamine and putrescine) to guide method development.
| Functional Group | Approx. | Role in Chelation | pH Impact |
| Pyridine Nitrogen | 5.2 | Primary Anchor | Inactive below pH 5.0 |
| Secondary Amine | 8.8 | Chelate Ring Closer | Protonated at neutral pH; Metal must displace |
| Primary Amine | 10.5 | Tail/Auxiliary | Likely protonated; may not bind unless pH > 9 |
Table 2: Buffer Selection Guide
| Buffer | Useful pH Range | Metal Compatibility | Recommendation |
| MES | 5.5 – 6.7 | Good (Non-coordinating) | Use for Cu(II) initial binding tests. |
| HEPES | 6.8 – 8.2 | Excellent | Recommended for physiological simulation. |
| Phosphate | 5.8 – 8.0 | Poor | Avoid. Precipitates Cu/Zn phosphates. |
| Tris | 7.0 – 9.0 | Poor | Avoid. Tris amine competes for metal binding. |
References
-
Zinc N,N-bis(2-picolyl)amine Chelates. Context: Discusses the synthesis and stability of picolyl-amine scaffolds for Zinc binding, relevant for establishing the pH window of pyridine-amine ligands. Source: NCBI / PMC. URL:[Link]
-
Palladium(II) compounds of putrescine and spermine. Context: Establishes the baseline binding behavior of the putrescine backbone without the picolyl enhancement. Source: PubMed. URL:[Link]
-
Theoretical calculations of stability constants... pyridoxamine–copper(II). Context: Provides the thermodynamic basis for predicting
and stability constants ( ) in pyridine-amine systems. Source: Royal Society of Chemistry (RSC). URL:[Link] -
Complexation Titration & pH Effects. Context: General analytical chemistry principles for optimizing metal-ligand titrations and avoiding hydrolysis. Source: Chemistry LibreTexts. URL:[Link]
Sources
Technical Support Center: Stability & Handling of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine in Aqueous Solutions
Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with polyamine-pyridine ligands like (4-Aminobutyl)[(pyridin-2-yl)methyl]amine requires a rigorous understanding of aqueous speciation. This molecule—featuring a primary amine, a secondary amine, and a pyridine ring—is highly versatile for metal coordination and bioconjugation. However, its multi-nitrogen backbone makes it acutely susceptible to specific environmental degradation pathways in aqueous media.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the absolute integrity of your stock solutions.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does the binding affinity of my ligand solution drop significantly after 48 hours on the bench?
A1: The primary cause is carbamate formation . Your compound contains highly nucleophilic primary and secondary amines. When exposed to ambient air, these amines react reversibly with dissolved carbon dioxide (
Q2: I observe a gradual yellowing of the stock solution and new peaks in LC-MS (M+16). What is happening?
A2: Your compound is undergoing N-oxidation . While the pyridine nitrogen is relatively stable, the aliphatic amines are prone to oxidative degradation, forming N-oxides[2]. This process is highly accelerated by the presence of dissolved oxygen and trace transition metals (such as
Q3: How does pH affect the stability of the stock solution over time?
A3: pH is the master variable for polyamine stability. The pyridine nitrogen has a pKa of ~5.2, meaning it is deprotonated at physiological pH, whereas the primary and secondary amines have pKa values >8.5, meaning they are largely protonated[3]. Protonated amines (
Part 2: Quantitative Data & Speciation Profile
To predict the behavior of this compound, you must understand its thermodynamic profile. The table below summarizes the critical parameters governing its stability.
| Property / Condition | Value | Mechanistic Implication |
| pKa (Pyridine N) | ~ 5.2 | Remains deprotonated at physiological pH; serves as the primary electron donor for metal coordination[3]. |
| pKa (Secondary Amine) | ~ 8.8 | Partially protonated at pH 7.4; participates in dynamic hydrogen bonding networks. |
| pKa (Primary Amine) | ~ 10.2 | Fully protonated at pH 7.4; becomes a prime target for |
| Half-life (Air, pH 9.0) | < 12 hours | Rapid functional loss due to carbamate formation from free base availability[1]. |
| Half-life ( | > 6 months | Protonation completely protects the amines against nucleophilic attack and oxidation[4]. |
Part 3: Self-Validating Experimental Protocols
To guarantee reproducibility, we do not just list steps; we engineer self-validating systems. Do not proceed to the next step in this protocol unless the validation checkpoint is successfully met.
Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions (10 mM)
Step 1: Solvent Deoxygenation and Decarboxylation
-
Action: Boil ultrapure LC-MS grade water (18.2 MΩ·cm) for 10 minutes. Transfer to a sterile bottle and sparge with high-purity Argon gas for 30 minutes while cooling to room temperature.
-
Causality: Boiling drives off dissolved
(preventing carbamate formation) and Argon sparging displaces (preventing N-oxidation). -
Validation Checkpoint: Measure the dissolved oxygen (DO) using a calibrated probe. Pass criteria: DO < 0.5 ppm.
Step 2: Trace Metal Chelation
-
Action: Pass the degassed water through a pre-washed Chelex 100 resin column.
-
Causality: Trace metals act as catalysts for the oxidative degradation of aliphatic amines. Removing them eliminates the primary kinetic driver for N-oxide formation.
-
Validation Checkpoint: Conductivity measurement. Pass criteria: Conductivity should remain unchanged compared to pre-column water, confirming no bulk ion leaching from the resin.
Step 3: Acidic Buffering (The Stabilization Step)
-
Action: Buffer the water to exactly pH 5.5 using a dilute, degassed MES buffer.
-
Causality: At pH 5.5, the primary and secondary amines are fully protonated.4 and are sterically and electronically shielded from reacting with any residual
[4]. -
Validation Checkpoint: Verify pH stability over 15 minutes. Pass criteria: pH drift < 0.05 units. A larger drift indicates residual
re-equilibrating.
Step 4: Dissolution and Aliquoting
-
Action: Dissolve the this compound in the prepared buffer. Aliquot into amber glass vials (to prevent photo-oxidation) under an Argon blanket. Seal with PTFE-lined caps.
-
Validation Checkpoint: Run a baseline LC-MS on a 10 µL aliquot. Pass criteria: The extracted ion chromatogram (EIC) must show a single peak for the parent mass, with absolute absence of M+16 (N-oxide) or M+44 (carbamate) adducts.
Part 4: Degradation Pathway Visualization
The following diagram maps the logical relationships between environmental triggers and the molecular speciation of the ligand.
Figure 1: Speciation and degradation pathways of this compound in water.
References[2] Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications[4]Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC[3]Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution - ResearchGate[1]Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI
Sources
Validation & Comparative
A Guide to the NMR Spectral Analysis of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine: A Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
The Significance of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine and the Role of NMR
This compound is a diamine featuring both a primary and a secondary amine, with one of the nitrogen atoms attached to a pyridin-2-ylmethyl group. This structural motif is of interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyridine ring and the two amine functionalities. Accurate structural elucidation is paramount in the development of novel compounds, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.
This guide will delve into the predicted 1H and 13C NMR spectra of this compound, providing a detailed rationale for the expected chemical shifts and coupling patterns.
Predicted 1H NMR Spectral Analysis
The predicted 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the aminobutyl chain. The chemical shifts are influenced by the electronic environment of each proton, with the electronegative nitrogen atoms and the aromatic pyridine ring playing key roles in deshielding adjacent protons.
The amine protons (N-H) are expected to appear as broad signals due to rapid proton exchange and quadrupolar relaxation of the 14N nucleus.[1][2] The exact chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.[3][4] A D2O exchange experiment would confirm the assignment of these peaks, as the N-H signals would disappear from the spectrum.
Below is a table summarizing the predicted 1H NMR chemical shifts, multiplicities, and assignments for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.50 - 8.60 | Doublet of doublets (dd) | ~4.8, 1.8 |
| H-4 (Pyridine) | 7.60 - 7.70 | Triplet of doublets (td) | ~7.7, 1.8 |
| H-3 (Pyridine) | 7.25 - 7.35 | Doublet (d) | ~7.7 |
| H-5 (Pyridine) | 7.15 - 7.25 | Triplet (t) | ~6.3 |
| Py-CH 2-NH | 3.80 - 3.90 | Singlet (or broad singlet) | - |
| NH-CH 2-(CH2)2 | 2.60 - 2.70 | Triplet (t) | ~7.0 |
| (CH2)2-CH 2-NH2 | 2.70 - 2.80 | Triplet (t) | ~7.0 |
| NH-CH2-CH 2-CH2 | 1.50 - 1.60 | Quintet | ~7.0 |
| CH2-CH 2-CH2-NH2 | 1.40 - 1.50 | Quintet | ~7.0 |
| NH and NH 2 | 1.0 - 3.0 (broad) | Singlet (broad) | - |
Predicted 13C NMR Spectral Analysis
The predicted proton-decoupled 13C NMR spectrum of this compound will show distinct signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of the pyridine carbons are expected in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the butyl chain will appear in the upfield region (δ 20-60 ppm). The carbons directly attached to nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons.
The following table details the predicted 13C NMR chemical shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 158 - 160 |
| C-6 (Pyridine) | 148 - 150 |
| C-4 (Pyridine) | 136 - 138 |
| C-3 (Pyridine) | 122 - 124 |
| C-5 (Pyridine) | 121 - 123 |
| Py-C H2-NH | 54 - 56 |
| NH-C H2-(CH2)2 | 48 - 50 |
| (CH2)2-C H2-NH2 | 41 - 43 |
| NH-CH2-C H2-CH2 | 30 - 32 |
| CH2-C H2-CH2-NH2 | 27 - 29 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). The choice of solvent can influence the chemical shifts, particularly for the amine protons.[3][4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
1H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (as 13C has a low natural abundance)
-
-
-
Confirmatory Experiments:
-
D2O Exchange: To identify the N-H protons, add a drop of D2O to the NMR tube, shake well, and re-acquire the 1H NMR spectrum. The signals corresponding to the amine protons will exchange with deuterium and disappear.
-
2D NMR (COSY and HSQC): To confirm the proton and carbon assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will show correlations between coupled protons, and HSQC will correlate each proton to its directly attached carbon atom.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound with numbering for NMR assignment.
Figure 1. Molecular structure of this compound.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary and confirmatory data.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed structural information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-N, aromatic C-H). | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical formula. | Does not distinguish between isomers. |
The following diagram illustrates a typical analytical workflow for the characterization of a novel compound like this compound.
Sources
A Comparative Guide to CXCR4 Receptor Binding: The Established Antagonist AMD3100 vs. the Novel Scaffold N-(2-picolyl)putrescine
This guide provides an in-depth comparison of the binding affinities of two distinct molecules to the C-X-C chemokine receptor type 4 (CXCR4): the well-established, FDA-approved antagonist AMD3100 (Plerixafor), and the novel chemical entity N-(2-picolyl)putrescine. We will delve into the quantitative binding data for AMD3100, explore the mechanistic underpinnings of its interaction, and, in the absence of published data for N-(2-picolyl)putrescine, provide a theoretical analysis based on its structural motifs and the known pharmacology of the CXCR4 binding pocket. This document is intended for researchers, scientists, and drug development professionals engaged in chemokine receptor biology and therapeutics.
The CXCR4 Receptor: A Critical Therapeutic Target
The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2] Its endogenous ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), governs critical functions such as lymphocyte trafficking, hematopoietic stem cell (HSC) homing to the bone marrow, and developmental processes including cardiogenesis and neurogenesis.[2][3][4]
However, the CXCL12/CXCR4 axis is also implicated in numerous diseases. It is a key co-receptor for T-tropic HIV-1 entry into T-cells and is overexpressed in a wide array of cancers, where it promotes tumor growth, metastasis, and angiogenesis.[4][5][6] This central role in disease has made CXCR4 an attractive target for therapeutic intervention.[1][7]
Profiling the Benchmark Antagonist: AMD3100 (Plerixafor)
AMD3100 (Plerixafor, brand name Mozobil®) is a bicyclam, non-peptide antagonist of the CXCR4 receptor.[8] It was initially developed as an anti-HIV agent but found its clinical application as a stem cell mobilizer for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][9][10][11]
Mechanism of Action
AMD3100 functions as a highly specific and reversible antagonist.[9][10] It binds deep within the transmembrane bundle of the CXCR4 receptor, a region known as the orthosteric binding pocket.[1][12] The molecule's two cyclam rings, which are protonated at physiological pH, form strong electrostatic interactions with key acidic residues in the receptor, namely Asp171, Asp262, and Glu288.[8][13] This occupation of the binding pocket physically blocks the interaction of the natural ligand, CXCL12, thereby inhibiting downstream signaling.[4]
Quantitative Binding Affinity of AMD3100
The binding affinity of a ligand is typically quantified using several metrics:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is a measure of functional potency and is assay-dependent.[14][15]
-
Ki (Inhibition constant): Represents the dissociation constant of the inhibitor from the enzyme-inhibitor complex. It is an intrinsic measure of binding affinity, independent of substrate concentration.[16][17]
-
Kd (Equilibrium dissociation constant): The concentration of a ligand at which 50% of the receptor binding sites are occupied at equilibrium. It is a direct measure of binding affinity.[14][15]
The binding affinity of AMD3100 to CXCR4 has been extensively characterized across various assay formats.
| Parameter | Value (nM) | Assay Type / Cell Line |
| IC50 | 651 ± 37 | SDF-1/CXCL12 Ligand Binding (CCRF-CEM T-cells) |
| IC50 | 572 ± 190 | SDF-1 mediated Calcium Flux (CCRF-CEM T-cells) |
| IC50 | 51 ± 17 | SDF-1 stimulated Chemotaxis (CCRF-CEM T-cells) |
| IC50 | 27 ± 2.2 | SDF-1 mediated GTP-binding (CCRF-CEM membranes) |
| IC50 | 0.81 - 6200 (wide range across 34 assays) | Various assays reported in BindingDB |
| Ki | 220 - 890 (range across 2 assays) | Radioligand Binding Assays reported in BindingDB |
Data compiled from multiple sources.[18][19][20]
The variability in IC50 values underscores its dependency on the specific experimental conditions, such as the cell line used, ligand concentration, and the functional endpoint being measured (e.g., calcium flux vs. chemotaxis).[19][20] Nonetheless, these values consistently place AMD3100 in the nanomolar range, confirming its status as a potent CXCR4 antagonist.
Investigating a Novel Scaffold: N-(2-picolyl)putrescine
A comprehensive search of the current scientific literature reveals no published data on the direct binding affinity of N-(2-picolyl)putrescine for the CXCR4 receptor. Therefore, a direct quantitative comparison with AMD3100 is not possible at this time. However, we can perform a structural analysis to hypothesize its potential as a CXCR4 ligand.
N-(2-picolyl)putrescine is composed of two key fragments:
-
Putrescine: A simple, flexible four-carbon diamine (1,4-diaminobutane). Polyamines are crucial in various biological processes, and their linear, cationic nature allows for electrostatic interactions.[21][22][23]
-
Picolylamine (2-aminomethylpyridine): An aromatic pyridine ring linked to an amino group. This moiety can participate in hydrogen bonding, pi-stacking, and cation-pi interactions.
Interestingly, the "pyridine-2-ylmethyl amino" fragment, which is structurally analogous to picolylamine, was used as a building block in the rational design of a novel, high-affinity CXCR4 antagonist, HF51116 (IC50 = 12 nM).[12] This suggests that the picolyl group is a privileged scaffold for interacting with the CXCR4 binding pocket.
Based on the known structure of the CXCR4 binding pocket, we can postulate a potential binding mode for N-(2-picolyl)putrescine. The protonated amines of the putrescine backbone could form salt bridges with the acidic residues (Asp171, Asp262, Glu288) that are critical for AMD3100 binding.[8][13] The picolyl group could then orient itself to interact with hydrophobic residues or engage in cation-pi interactions with aromatic residues like Trp94 within the binding pocket.[12]
While this analysis is speculative, it provides a strong rationale for synthesizing and evaluating N-(2-picolyl)putrescine and its derivatives as potential CXCR4 modulators.
Experimental Methodologies for Assessing Binding Affinity
To empirically determine the binding affinity of a novel compound like N-(2-picolyl)putrescine, a competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CXCL12) for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for CXCR4
This protocol is a generalized example and requires optimization for specific cell lines and laboratory conditions.
1. Membrane Preparation: a. Culture cells expressing CXCR4 (e.g., CCRF-CEM, Jurkat, or transfected HEK293 cells) to a high density. b. Harvest and wash cells with ice-cold PBS. c. Lyse the cells in a hypotonic buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors) using a homogenizer. d. Centrifuge the lysate at low speed to remove nuclei and debris. e. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. f. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration via a BCA or Bradford assay.[24]
2. Binding Assay: a. Set up a 96-well plate. b. To each well, add in order: i. 150 µL of the membrane preparation (containing 10-50 µg of protein). ii. 50 µL of the unlabeled test compound (N-(2-picolyl)putrescine or AMD3100) at various concentrations (typically a serial dilution from 100 µM to 0.1 nM). For total binding, add 50 µL of buffer. For non-specific binding, add a high concentration of an established unlabeled ligand (e.g., 1 µM AMD3100). iii. 50 µL of the radioligand (e.g., [¹²⁵I]-CXCL12) at a fixed concentration near its Kd. c. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[24]
3. Filtration and Counting: a. Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[24] b. Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters and add scintillation cocktail. d. Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis: a. Subtract the non-specific binding counts from all other measurements to obtain specific binding. b. Plot the percentage of specific binding against the log concentration of the competitor. c. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
CXCR4 Signaling and Mechanism of Inhibition
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi class.[25][26][27] This activation triggers a cascade of downstream signaling pathways, including:
-
Phospholipase C (PLC) activation, leading to intracellular calcium mobilization.[26][27]
-
PI3K/Akt pathway activation, which is crucial for cell survival and proliferation.[4][26]
-
MAPK/ERK pathway activation, involved in cell migration and gene transcription.[3][4]
-
JAK/STAT pathway activation, which can be G-protein independent and is often associated with receptor oligomerization.[25][26]
Antagonists like AMD3100 bind to the receptor but do not induce the conformational change necessary for G protein activation. By occupying the orthosteric site, they prevent CXCL12 from binding and initiating these downstream signals, effectively blocking CXCR4-mediated cellular responses like migration and proliferation.[4][7]
CXCR4 Signaling Pathway Diagram
Caption: Simplified CXCR4 signaling and point of antagonist inhibition.
Conclusion and Future Directions
AMD3100 remains the benchmark for potent and specific antagonism of the CXCR4 receptor, with a well-defined binding mode and extensive characterization of its binding affinity in the nanomolar range. While direct experimental data for N-(2-picolyl)putrescine is currently unavailable, a structural analysis suggests it contains moieties known to favorably interact with the CXCR4 binding pocket.
This guide highlights the necessity for empirical testing. The detailed radioligand binding protocol provided herein offers a clear path forward for characterizing the affinity of N-(2-picolyl)putrescine. Such studies are essential to determine if this novel scaffold can offer comparable or superior potency to established antagonists like AMD3100, potentially leading to new therapeutic avenues targeting the critical CXCL12/CXCR4 axis.
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AMD3100/CXCR4 Inhibitor. Frontiers.
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CXCR4 Antagonist AMD3100 (Plerixafor) Modulates Immune Responses in the Tumor Microenvironment. ClinMed International Library.
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Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor. ResearchGate.
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Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. PNAS.
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Comparison of binding affinity, chemotaxis, and cell mobility of AMD3100 and CX549. ResearchGate.
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Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4. PubMed.
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Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. National Institutes of Health (NIH).
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IC 50 or EC 50 (in Italics) µM Values for the Five Reference Compounds... ResearchGate.
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
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Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. ACS Publications.
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Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro. National Institutes of Health (NIH).
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Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. MDPI.
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Identification of the putrescine biosynthetic genes in Pseudomonas aeruginosa and characterization of agmatine deiminase and N-carbamoylputrescine amidohydrolase of the arginine decarboxylase pathway. PubMed.
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A Senior Application Scientist's Guide to Purity Validation of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine: Elemental Analysis in a Comparative Context
Introduction
In the landscape of pharmaceutical development and complex chemical synthesis, the compound (4-Aminobutyl)[(pyridin-2-yl)methyl]amine serves as a critical diamine building block and a versatile ligand for coordination chemistry. Its molecular structure, featuring a pyridine ring, a secondary amine, and a primary alkylamine, bestows upon it unique chemical properties. However, the very reactivity that makes it valuable also presents challenges in ensuring its purity. The presence of residual starting materials, by-products from synthesis, or degradation products can significantly impact the yield, stereoselectivity, and safety profile of downstream applications.
Therefore, the rigorous validation of its purity is not merely a quality control checkpoint but a foundational requirement for reproducible and reliable research. This guide provides an in-depth exploration of elemental analysis as a primary method for assessing the bulk purity of this compound. As senior scientists, we understand that no single technique provides a complete picture. Consequently, this document places elemental analysis in a broader context, comparing its performance, utility, and limitations against orthogonal analytical methods such as chromatography, titration, and quantitative NMR spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to design a robust, self-validating purity assessment strategy.
The Foundational Pillar: Purity by Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for characterizing novel organic compounds.[1] It operates on a simple yet powerful principle: the complete combustion of a sample to convert its constituent elements into simple, quantifiable gases (CO₂, H₂O, and N₂).[2] By measuring the amounts of these gases, the mass percentage of each element in the original sample can be determined with high precision.[3]
For a pure compound, the experimentally determined elemental percentages will closely match the theoretical values calculated from its chemical formula. Any significant deviation points to the presence of impurities or a misidentified structure.
Theoretical Composition of this compound
The first step in any elemental analysis validation is to establish the theoretical benchmark.
-
Chemical Formula: C₁₀H₁₇N₃
-
Molecular Weight: 179.27 g/mol
-
Theoretical Elemental Composition:
-
Carbon (C): 67.00%
-
Hydrogen (H): 9.56%
-
Nitrogen (N): 23.44%
-
This theoretical profile is the gold standard against which all experimental results are judged.
Experimental Protocol: CHN Elemental Analysis
This protocol describes a typical workflow using a modern CHN elemental analyzer. The choice of a combustion-based elemental analyzer is critical as it is a well-established and reliable method.[4][5]
Instrumentation:
-
A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).
-
Microbalance with a readability of at least 0.001 mg.
Materials:
-
This compound sample.
-
High-purity tin or silver capsules.
-
Certified microanalytical standards (e.g., Acetanilide) for calibration.
-
High-purity helium (carrier gas) and oxygen (combustion gas).[6]
Methodology:
-
Instrument Calibration:
-
Calibrate the instrument according to the manufacturer's instructions using a certified standard like acetanilide. This step is crucial for ensuring the accuracy of the measurements.[6] Run the standard multiple times to establish a stable response factor.
-
-
Sample Preparation (The Causality of Precision):
-
Due to the small sample size required (typically 1-3 mg), using a high-precision microbalance is non-negotiable.[3] Any error in weighing will directly and significantly impact the final percentage calculation.
-
Accurately weigh 1-3 mg of the this compound sample into a pre-weighed tin capsule.
-
Expert Insight: Amines can be hygroscopic. Handle the sample in a low-humidity environment (e.g., a glove box) if possible. Absorbed atmospheric water will artificially inflate the hydrogen percentage and depress the carbon and nitrogen values.
-
Securely crimp the capsule to ensure no sample is lost and that it forms a small, dense ball for efficient introduction into the combustion chamber.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~900-1000 °C) with a pulse of pure oxygen.[2]
-
Combustion converts the sample to CO₂, H₂O, N₂, and nitrogen oxides (NOx).
-
The gas mixture is swept by the helium carrier gas through a reduction tube (typically containing heated copper) to convert NOx to N₂.[2]
-
The resulting mixture of CO₂, H₂O, and N₂ is then separated, typically by a gas chromatography column, and quantified by a thermal conductivity detector (TCD).[1]
-
-
Data Calculation and Interpretation:
-
The instrument software calculates the mass percentages of C, H, and N based on the TCD signals and the initial sample weight.
-
Compare the experimental results to the theoretical values. A widely accepted criterion for purity in academic and research settings is a deviation of ≤ ±0.4% for each element.
-
Visualizing the Workflow
Caption: Workflow for purity validation by CHN elemental analysis.
Interpreting the Data: A Hypothetical Case Study
Let's consider a synthesized batch of this compound.
| Element | Theoretical % | Experimental % (Batch A) | Deviation | Experimental % (Batch B) | Deviation |
| Carbon (C) | 67.00 | 66.91 | -0.09 | 64.55 | -2.45 |
| Hydrogen (H) | 9.56 | 9.60 | +0.04 | 10.12 | +0.56 |
| Nitrogen (N) | 23.44 | 23.38 | -0.06 | 22.89 | -0.55 |
-
Batch B: The deviations are significant. This indicates the presence of impurities. The lower carbon and nitrogen with higher hydrogen could suggest contamination by a more hydrogen-rich impurity, such as a solvent like isopropanol or residual aliphatic starting materials. This batch requires further investigation with a more specific analytical technique.
A Comparative Framework: Orthogonal Methods for Purity Validation
While elemental analysis provides an excellent measure of bulk purity, it cannot identify or quantify individual impurities.[7] A comprehensive purity assessment, especially for drug development, mandates the use of orthogonal methods that provide complementary information.[8]
Chromatographic Methods (HPLC and GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are indispensable for impurity profiling.[9] They separate the main compound from its impurities, allowing for the quantification of each component.
-
Principle: Separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.[10]
-
Why it's chosen: HPLC is ideal for non-volatile compounds like our target amine.[11] GC is suitable for volatile or semi-volatile compounds and may require derivatization for polar amines to improve peak shape and volatility.[12][13]
-
Key Advantage: Provides specificity. It can detect and quantify impurities even if they have the same elemental composition as the main compound (e.g., isomers).
Titrimetric Methods
Non-aqueous acid-base titration is a classic, robust, and cost-effective method for determining the total basic content of a sample.[11]
-
Principle: The basic amine groups in the molecule are titrated with a standardized acid (e.g., perchloric acid in glacial acetic acid).[14] The endpoint, where all basic sites are neutralized, is detected potentiometrically.
-
Why it's chosen: The non-aqueous solvent enhances the basicity of the amines, providing a much sharper and more discernible titration endpoint than would be possible in water.[14]
-
Key Advantage: Provides an accurate assay value based on a specific chemical property (basicity). It is an excellent method for quantifying the primary active component.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio method for purity determination without the need for a specific reference standard of the analyte itself.[15]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By comparing the integrals of analyte peaks to those of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.
-
Why it's chosen: It is highly specific, as it relies on the unique magnetic environment of specific protons in the molecule. It simultaneously confirms the structure and quantifies the compound.
-
Key Advantage: Provides a direct, SI-traceable measurement of purity and can often identify impurities structurally from the same spectrum.[7]
Data Summary: A Head-to-Head Comparison
| Parameter | Elemental Analysis (CHN) | HPLC/GC | Non-Aqueous Titration | Quantitative NMR (qNMR) |
| Information Provided | Bulk elemental composition | Separation and quantification of individual impurities | Total basic content (Assay) | Absolute purity and structural confirmation |
| Specificity | Low (bulk property) | High (separates isomers) | Moderate (titrates all bases) | Very High (structure-specific) |
| Primary Use Case | Formula confirmation, bulk purity check | Impurity profiling, stability studies | Assay of active principle | Primary standard certification, purity assignment |
| Cost (Instrument) | Moderate | High | Low | Very High |
| Throughput | High | Moderate | High | Low to Moderate |
| Key Limitation | Cannot identify specific impurities | Requires specific method development | Non-specific to the target amine if other basic impurities are present | Requires expensive instrumentation and expertise |
Decision Making: A Synergistic Strategy
The choice of method is dictated by the analytical objective. A robust validation strategy often employs a combination of these techniques in a logical sequence.
Caption: Decision tree for selecting purity validation methods.
Conclusion
Elemental analysis is a rapid, precise, and indispensable tool for the initial purity assessment and formula confirmation of this compound. Its ability to provide a fundamental measure of the carbon, hydrogen, and nitrogen content serves as a robust, self-validating check on the bulk composition of a synthesized batch. An experimental result that aligns with the theoretical values (C: 67.00%, H: 9.56%, N: 23.44%) within a narrow margin of error (e.g., ±0.4%) provides high confidence in the material's identity and overall purity.
However, as senior scientists, we recognize that true analytical rigor comes from a multi-faceted approach. While elemental analysis answers the question "Is the bulk composition correct?", it does not address "What specific impurities are present, and at what levels?". For this, the specificity of chromatographic techniques like HPLC is unparalleled. Similarly, for a direct and accurate measure of the active substance based on its chemical functionality, non-aqueous titration remains a highly valuable and efficient method. For the highest level of metrological certainty, required for creating reference standards, quantitative NMR is the undisputed gold standard.
Ultimately, by judiciously combining the foundational data from elemental analysis with the specific insights from these orthogonal methods, researchers and drug development professionals can build a comprehensive and unimpeachable purity profile for this compound, ensuring the quality and integrity of their scientific endeavors.
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ASTM E1621-22 - Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. (2022). ASTM International. [Link]
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ASTM E1621-21 - Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. (2021). ASTM International. [Link]
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BIPM. (2023). New international guidelines on organic pure material standards. Bureau International des Poids et Mesures. [Link]
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Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Mettler Toledo. [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Elementar. [Link]
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IUPAC. (2013). Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. International Union of Pure and Applied Chemistry. [Link]
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LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine. LabRulez. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
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The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
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Chromatographia. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Springer. [Link]
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IUPAC Gold Book. (2025). chemical purity. International Union of Pure and Applied Chemistry. [Link]
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]
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VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
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UTM. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Universitatea Titu Maiorescu. [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
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ACS Publications. (1956). Determination of Primary and Secondary Aliphatic Amines by the Carbon Disulfide Method. American Chemical Society. [Link]
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ResearchGate. (2025). NMR studies of mixed amines. ResearchGate. [Link]
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MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
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Crystal structure analysis of Copper(II) complexes with N-(pyridin-2-ylmethyl)butane-1,4-diamine
Executive Summary
The structural elucidation of transition metal complexes featuring highly flexible aliphatic chains remains a significant challenge in modern crystallography. Specifically, Copper(II) complexes coordinated by N-(pyridin-2-ylmethyl)butane-1,4-diamine (pbda) present unique analytical hurdles. Unlike their rigid ethane-1,2-diamine analogs, the 4-carbon butane chain in pbda forms a highly fluxional 7-membered chelate ring. Combined with the intrinsic Jahn-Teller distortion of the d⁹ Cu(II) center, this flexibility often leads to positional disorder, twinning, or amorphous domains in the solid state.
This guide objectively compares the performance of three primary analytical methodologies—Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Extended X-Ray Absorption Fine Structure (EXAFS) —in resolving the coordination geometry and crystal packing of Cu(II)-pbda complexes. By understanding the causality behind these structural dynamics, researchers can select the optimal multi-modal approach for drug development and bioinorganic catalyst design[1].
The Structural Challenge: Conformational Entropy vs. Crystal Packing
Pyridyl-based ligands are extensively utilized in coordination chemistry to engineer specific crystal structures[1]. However, the introduction of a butane-1,4-diamine linker drastically alters the thermodynamic landscape of crystallization.
Causality of Disorder
When pbda coordinates to a Cu(II) center, it acts as a tridentate (N₃) donor. The resulting coordination sphere typically adopts a distorted square pyramidal or trigonal bipyramidal geometry[1]. While the pyridyl and secondary amine nitrogens form a stable 5-membered chelate ring, the primary amine at the end of the butane chain must fold back to coordinate, forming a 7-membered ring.
-
Rigid Analogs (e.g., 2-carbon chains): Form stable 5-membered rings with deep energy wells, readily yielding high-quality single crystals.
-
Flexible Analogs (pbda): The 7-membered ring possesses high conformational entropy. In the solid state, this flexibility often results in multiple independent conformers co-crystallizing within the asymmetric unit[2], or manifests as dynamic positional disorder that smears the electron density map during standard diffraction experiments.
Fig 1. Conformational divergence and analytical pathways for flexible (pbda) vs. rigid Cu(II) chelates.
Analytical Methodology Comparison
To objectively evaluate how to resolve the Cu(II)-pbda structure, we must compare the performance limits of three distinct analytical techniques. Relying on a single method often leads to incomplete or erroneous structural assignments.
Table 1: Performance Comparison of Structural Analytical Techniques
| Analytical Technique | Primary Data Yield | Resolution Limit | Performance on Flexible Cu(II)-pbda | Strengths vs. Limitations |
| SCXRD (100 K) | 3D Atomic Coordinates, Unit Cell, Space Group | < 0.80 Å | Moderate: Often yields high R-factors (>0.08) due to smeared electron density in the butane chain. | Strength: Absolute connectivity.Limit: Requires large, pristine single crystals. |
| PXRD (Rietveld) | Bulk Phase Purity, Lattice Parameters | ~1.5 - 2.0 Å | High for Purity: Confirms if the bulk powder matches the single-crystal model. | Strength: Rapid screening, no large crystals needed.Limit: Cannot solve novel flexible structures ab initio. |
| EXAFS | Local Coordination (Cu-N/Cu-Cl distances) | ± 0.02 Å (Local) | Excellent: Directly measures the Cu(II) coordination sphere regardless of long-range chain disorder. | Strength: Immune to long-range crystallographic disorder.Limit: Provides no 3D crystal packing data. |
Self-Validating Experimental Protocols
To mitigate the entropic challenges of the pbda ligand, the following self-validating workflow must be strictly adhered to. The protocol incorporates internal quality gates to prevent the collection of unusable data.
Protocol A: Controlled Vapor Diffusion Crystallization
Causality: Fast evaporation leads to kinetic trapping of amorphous phases. Vapor diffusion allows for slow, thermodynamically controlled nucleation, giving the flexible 7-membered rings time to adopt their lowest-energy conformation[2].
-
Synthesis: Dissolve 0.1 mmol of [Cu(pbda)Cl₂] powder in 2 mL of methanol (solvent).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner vial to remove nucleation-inducing dust.
-
Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly.
-
Validation Gate (Optical): Inspect daily under polarized light. Crystals must extinguish polarized light uniformly; non-uniform extinction indicates twinning.
Protocol B: Cryo-SCXRD Data Collection
Causality: Data collection at room temperature allows the butane chain to vibrate extensively, washing out high-angle diffraction spots. Cooling to 100 K freezes out this thermal motion (reducing Atomic Displacement Parameters).
-
Mounting: Harvest a uniformly extinguishing crystal (approx. 0.1 × 0.1 × 0.05 mm) using a micromount. Coat immediately in paratone oil to prevent solvent loss.
-
Flash-Cooling: Plunge the crystal directly into the 100 K nitrogen gas stream of the diffractometer.
-
Unit Cell Screening: Collect 20 frames.
-
Validation Gate: Index the reflections. If the mosaicity is >1.5° or unindexed reflections exceed 20%, discard the crystal. Do not proceed to full data collection.
-
-
Data Collection & Refinement: Collect full sphere data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Solve using intrinsic phasing and refine anisotropically using SHELXL. Apply restraints (e.g., SIMU, DELU) to the disordered butane carbon atoms if necessary.
Fig 2. Self-validating crystallographic workflow for highly flexible Cu(II) coordination complexes.
Discussion & Mechanistic Insights
When analyzing the output from the SCXRD refinement of Cu(II)-pbda, researchers frequently observe that the Cu-N(pyridine) and Cu-N(secondary amine) bond lengths are tightly resolved (typically ~1.95–2.00 Å)[1]. However, the thermal ellipsoids for the C2 and C3 carbons of the butane chain often appear highly elongated.
This is not necessarily poor data; it is a physical representation of the molecule's conformational flexibility[2]. If the R1 factor remains stubbornly above 0.08 despite modeling positional disorder, researchers should immediately pivot to EXAFS . EXAFS will validate the primary coordination sphere (confirming the exact Cu-N distances) without requiring long-range lattice order, thus serving as the ultimate verification tool for flexible ligand complexes.
References
-
Houser, R., Wang, Z., Powell, D. R., & Hubin, T. J. (2013). Neutral pyridylmethylamide ligands and their mononuclear copper(II) complexes. ResearchGate. Available at:[Link]
-
Houser, R., Hubin, T. J., et al. (2025). Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide. ResearchGate. Available at:[Link]
Sources
Comparative Cytotoxicity of N-(2-picolyl)putrescine Derivatives in Stem Cell Mobilization Assays
Executive Summary
The mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to peripheral blood is a critical step in autologous and allogeneic transplantation. While G-CSF remains the gold standard, its limitations—including bone pain and poor mobilization in "hard-to-mobilize" donors—have driven the search for small-molecule alternatives targeting the CXCR4-CXCL12 (SDF-1) axis.
This guide focuses on N-(2-picolyl)putrescine derivatives , a pharmacophore class exemplified by the monocyclam AMD3465 and its structural successors (e.g., AMD070 , HF51116 ). Unlike the bicyclam AMD3100 (Plerixafor) , which is limited by lack of oral bioavailability and injection-site reactions, these derivatives offer improved potency and pharmacokinetic profiles. This guide objectively compares their cytotoxicity (CC50), CXCR4 antagonism (IC50), and mobilization efficacy, providing validated protocols for replication.
Chemical Context: The N-(2-picolyl)putrescine Pharmacophore
The transition from first-generation CXCR4 antagonists to modern derivatives centers on the N-(2-picolyl)putrescine motif (also referred to as the N-(pyridin-2-ylmethyl)butane-1,4-diamine fragment).
-
AMD3100 (Bicyclam): Two cyclam rings linked by a phenylenebis(methylene) bridge. High charge (+8) prevents oral absorption.
-
AMD3465 (Monocyclam): Replaces one cyclam ring with an N-(2-picolyl)putrescine side chain. This retains key Asp171/Asp262 interactions in the CXCR4 pocket while reducing molecular weight and charge.
-
Non-Cyclams (e.g., AMD070, HF51116): Further derivatization of the picolyl-amine motif to eliminate the macrocycle entirely, reducing manufacturing complexity and cytotoxicity associated with metal chelation.
Structural Evolution & Mechanism
The following diagram illustrates the mechanistic blockade of the CXCR4 receptor by these derivatives.
Figure 1: Mechanism of Action. N-(2-picolyl)putrescine derivatives competitively bind the CXCR4 pocket, preventing CXCL12-mediated signaling and downregulating adhesion molecules (VLA-4), triggering HSC release.
Comparative Performance Analysis
The following data synthesizes performance metrics from key studies comparing the prototype (AMD3465) and derivatives against the standard (AMD3100).
Table 1: Cytotoxicity and Efficacy Profile
| Compound | Class | IC50 (CXCR4 Binding) | EC50 (Ca2+ Flux) | CC50 (Cytotoxicity)* | Mobilization Efficacy (Fold Increase CD34+) |
| AMD3100 | Bicyclam | 44 ± 8 nM | 12 - 20 nM | > 100 µM | ~5-10x (Baseline) |
| AMD3465 | Monocyclam | 1 - 10 nM | 0.5 - 2 nM | > 200 µM | ~15-20x (High Potency) |
| AMD070 | Non-cyclam | ~13 nM | ~9 nM | > 100 µM | Variable (Oral Bioavail.) |
| HF51116 | Hybrid | ~12 nM | ~10 nM | > 100 µM | Comparable to AMD3465 |
*CC50 measured in MT-4 or CEM cell lines after 4-day incubation. Higher CC50 indicates lower toxicity.
Key Insights:
-
Potency vs. Toxicity: AMD3465 exhibits a 10-fold higher affinity for CXCR4 than AMD3100 [1].[1] Importantly, its cytotoxicity (CC50) remains low (>200 µM), indicating that the removal of one cyclam ring does not compromise safety in vitro.
-
Structural Causality: The N-(2-picolyl)putrescine side chain is responsible for the interaction with the transmembrane helices of CXCR4, mimicking the key binding residues of CXCL12. This allows for high-affinity binding without the bulky steric hindrance of the second cyclam ring found in AMD3100 [2].
-
Mobilization Efficiency: In murine models (C57BL/6), AMD3465 induces a rapid peak in WBC and CD34+ counts (1 hour post-injection), often exceeding the magnitude of AMD3100 at equimolar doses [3].
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.
Protocol A: Comparative Cytotoxicity Assay (MTT/MTS)
Objective: Determine the CC50 of derivatives in CXCR4-expressing cell lines (e.g., CCRF-CEM or MT-4).
-
Cell Seeding: Seed CCRF-CEM cells at
cells/well in 96-well plates using RPMI-1640 + 10% FBS. -
Compound Dilution: Prepare serial dilutions (log scale: 0.01 µM to 500 µM) of AMD3100 (Control) and N-(2-picolyl)putrescine derivatives.
-
Incubation: Add compounds to cells (triplicate wells) and incubate for 72 to 96 hours at 37°C, 5% CO2.
-
Development: Add 20 µL of MTS reagent (Promega CellTiter 96®). Incubate for 2-4 hours.
-
Readout: Measure absorbance at 490 nm.
-
Analysis: Calculate % viability relative to DMSO control. Fit non-linear regression (Sigmoidal dose-response) to determine CC50.
Protocol B: In Vitro Chemotaxis (Mobilization Proxy)
Objective: Assess the functional blockade of CXCR4-mediated migration.
-
System: Transwell chambers (5 µm pore size).
-
Chemoattractant: Add 100 ng/mL recombinant human CXCL12 (SDF-1α) to the lower chamber.
-
Pre-treatment: Incubate
Jurkat or primary CD34+ cells with the test compound (at IC90 concentration, typically 100 nM) for 30 mins at 37°C. -
Migration: Load cells into the upper chamber. Incubate for 4 hours.
-
Quantification: Count cells in the lower chamber using flow cytometry (fixed volume or beads).
-
Calculation:
.
Screening Workflow Visualization
The following diagram outlines the logical flow for validating a new N-(2-picolyl)putrescine derivative, ensuring "Go/No-Go" decisions are based on self-validating data points.
Figure 2: Validation Workflow. A stepwise filter prioritizing high affinity and low cytotoxicity before in vivo mobilization testing.
Conclusion
N-(2-picolyl)putrescine derivatives, particularly AMD3465 , represent a significant optimization over the bicyclam scaffold. By retaining the essential hydrogen-bonding interactions of the picolyl amine while reducing cationic charge, these compounds achieve superior potency (IC50 ~1-10 nM) with a favorable cytotoxicity profile (CC50 > 200 µM) .
For researchers developing next-generation mobilizers, the critical design parameter is the linker flexibility between the picolyl headgroup and the secondary amine/scaffold. Future development should focus on "hybrid" non-cyclam structures (like HF51116) that maintain these binding kinetics while maximizing oral bioavailability.
References
-
AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor. Source:[1] National Institutes of Health (PubMed) URL:[Link]
-
Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Source: PubMed Central (PMC) URL:[Link]
-
Pharmacology of AMD3465: A small molecule antagonist of the chemokine receptor CXCR4. Source:[1][2][3][4] Biochemical Pharmacology (via ResearchGate) URL:[Link]
-
Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. Source: PLOS ONE URL:[Link]
-
Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100. Source: Journal of Experimental Medicine URL:[Link]
Sources
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine proper disposal procedures
Standard Operating Procedure: Handling, Neutralization, and Disposal of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine
Executive Summary & Chemical Profile
This compound (also known as N-(pyridin-2-ylmethyl)butane-1,4-diamine) is a complex polyamine frequently utilized in coordination chemistry and drug development. Featuring both a stable pyridine ring and highly reactive aliphatic primary and secondary amines, this compound requires rigorous handling and disposal protocols. Due to its high basicity and environmental persistence, improper disposal poses severe risks to laboratory personnel and aquatic ecosystems.
Hazard Assessment & Mechanistic Causality
To safely manage this chemical, personnel must understand the underlying mechanisms of its hazards:
-
Tissue Saponification and Liquefactive Necrosis: The aliphatic amine groups in this compound are highly basic. Unlike acids, which coagulate skin proteins to form a protective eschar, strong bases extract water from tissues and induce the alkaline saponification of epidermal lipids[1]. This mechanism causes liquefactive necrosis, allowing the chemical to penetrate deep into the dermis and cause severe, delayed-healing chemical burns (Hazard Code H314)[2].
-
Environmental Toxicity & Persistence: The pyridine moiety is highly stable and resists natural biodegradation. If discharged into the environment, it poses acute toxicity to aquatic life and persists in the ecosystem.
-
Regulatory Classification: Under Environmental Protection Agency (EPA) guidelines, aqueous solutions of strong amines typically exhibit a pH ≥ 12.5, classifying them as Resource Conservation and Recovery Act (RCRA) D002 characteristic hazardous waste due to extreme corrosivity[3].
Operational Safety & Engineering Controls
Before initiating any workflow involving this compound, the following self-validating safety systems must be in place:
-
Personal Protective Equipment (PPE): Standard thin nitrile gloves are susceptible to amine permeation over time. Personnel must use double-gloved nitrile or heavy-duty butyl rubber gloves, chemical splash goggles, a face shield, and a chemically resistant lab coat.
-
Engineering Controls: All manipulations must be conducted within a certified Class II chemical fume hood to prevent the inhalation of volatile free-base amine vapors.
Step-by-Step Disposal Methodologies
The following protocols provide self-validating, step-by-step guidance for neutralizing and disposing of this compound waste streams.
Protocol A: Liquid Waste Neutralization (Aqueous Streams)
Causality Check: Direct disposal of basic amines into general solvent waste can cause exothermic reactions. Neutralization is mandatory to clear the RCRA D002 characteristic before final disposal[3].
-
Preparation: Place the waste beaker containing the aqueous amine solution into an ice-water bath.
-
Causality: Acid-base neutralization of polyamines is highly exothermic; cooling prevents the boiling and volatilization of toxic amine vapors.
-
-
Titration: Place a magnetic stir bar in the beaker and initiate moderate stirring. Slowly add 1M Hydrochloric Acid (HCl) dropwise.
-
Validation: Monitor the pH continuously using a calibrated pH probe or high-resolution pH indicator strips.
-
Termination: Cease the addition of HCl when the pH stabilizes strictly between 6.0 and 8.0 .
-
Disposal: Transfer the neutralized, ambient-temperature solution to the designated "Aqueous Hazardous Waste" carboy for commercial incineration.
Protocol B: Organic Waste Segregation
-
Segregation: Collect solvent-based amine waste in a dedicated "Non-Halogenated Basic Organic Waste" container.
-
Isolation: Strictly prohibit the mixing of this waste stream with halogenated solvents (e.g., dichloromethane, chloroform).
-
Causality: Amines undergo the Menschutkin reaction (alkylation) when mixed with alkyl halides, forming quaternary ammonium salts. This reaction is exothermic and can generate dangerous pressure buildup in sealed waste containers.
-
Protocol C: Spill Response & Containment
-
Isolate: Evacuate the immediate area and maximize fume hood ventilation.
-
Absorb: Apply an inert, non-combustible absorbent (e.g., dry sand or vermiculite) to the spill.
-
Causality: Never use sawdust or organic absorbents. Concentrated amines can react exothermically with organic materials, risking spontaneous combustion.
-
-
Neutralize Surface: Spray the spill zone with a weak acid (e.g., 5% citric acid) to neutralize residual amine before the final wipe-down. Dispose of all cleanup materials as solid hazardous waste.
Data Presentation
Table 1: Chemical Properties & Hazard Classifications
| Property / Hazard | Description / Code |
|---|---|
| Chemical Structure | Polyamine (Pyridine ring + Aliphatic amines) |
| Primary Hazard | Corrosive (H314: Causes severe skin burns)[2] |
| Secondary Hazard | Acute Toxicity, Oral (H302)[2] |
| EPA Waste Code | RCRA D002 (Corrosivity)[3] |
Table 2: Waste Segregation Matrix
| Waste Stream | Permitted Additions | Prohibited Additions | Final Disposal Route |
|---|---|---|---|
| Aqueous Basic Waste | Water, weak acids (post-neutralization) | Halogenated solvents, strong oxidizers | Incineration |
| Organic Basic Waste | Alcohols, non-halogenated organics | Dichloromethane, Chloroform | Incineration |
| Solid Contaminated | Gloves, Kimwipes, Pipette tips | Liquid pooling, reactive metals | Solid Hazardous Waste |
Disposal Workflow Visualization
Fig 1. Step-by-step segregation and disposal workflow for pyridine-amine hazardous waste streams.
References
1.[2] Title: 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem Source: nih.gov URL:[Link]
2.[3] Title: U.S. ENVIRONMENTAL PROTECTION AGENCY POLLUTION/SITUATION REPORT Source: epaosc.org URL:[Link]
3.[1] Title: Skin Cleansing without or with Compromise: Soaps and Syndets - PMC Source: nih.gov URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
